Prasugrel
説明
Prasugrel, a thienopyridine derivative, is a platelet activation and aggregation inhibitor structurally and pharmacologically related to clopidogrel and ticlopidine. Similar to clopidogrel, this compound is a prodrug that requires enzymatic transformation in the liver to its active metabolite, R-138727. R-138727 irreversibly binds to P2Y12 type ADP receptors on platelets thus preventing activation of the GPIIb/IIIa receptor complex. As a result, inhibition of ADP-mediated platelet activation and aggregation occurs. This compound was developed by Daiichi Sankyo Co. and is currently marketed in the United States and Canada in cooperation with Eli Lilly and Company for acute coronary syndromes planned for percutaneous coronary intervention (PCI). FDA approved in 2009.
This compound is a P2Y12 Platelet Inhibitor. The mechanism of action of this compound is as a P2Y12 Receptor Antagonist. The physiologic effect of this compound is by means of Decreased Platelet Aggregation.
This compound is an inhibitor of platelet aggregation that is used to decrease the risk of myocardial infarction and stroke in patients with acute coronary syndromes. This compound has been linked to mild and transient serum enzyme elevations during therapy and to rare instances of hypersensitivity reactions accompanied by mild liver injury.
This compound is an orally bioavailable thienopyridine, with antiplatelet activity. Upon oral administration, the active metabolite of this compound targets and irreversibly binds to the platelet receptor for adenosine diphosphate (ADP), thereby blocking the binding of ADP to its receptor. This inhibits ADP-mediated activation of the glycoprotein complex GPIIb/IIIa, fibrinogen binding to platelets and platelet adhesion and aggregation. This results in increased bleeding time.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2009 and has 3 approved and 14 investigational indications. This drug has a black box warning from the FDA.
See also: this compound Hydrochloride (active moiety of).
特性
IUPAC Name |
[5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO3S/c1-12(23)25-18-10-14-11-22(9-8-17(14)26-18)19(20(24)13-6-7-13)15-4-2-3-5-16(15)21/h2-5,10,13,19H,6-9,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGLZDAWLRGWQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3F)C(=O)C4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70861544 | |
| Record name | Prasugrel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70861544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Prasugrel | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015625 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.37e-03 g/L | |
| Record name | Prasugrel | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015625 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
150322-43-3 | |
| Record name | Prasugrel | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=150322-43-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prasugrel [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150322433 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prasugrel | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06209 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Prasugrel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70861544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R,S)-5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]- 4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PRASUGREL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34K66TBT99 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Prasugrel | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7995 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Prasugrel | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015625 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Prasugrel mechanism of action on P2Y12 receptor
An In-depth Technical Guide on the Core Mechanism of Action of Prasugrel on the P2Y12 Receptor
This technical guide provides a comprehensive overview of the molecular mechanism by which this compound, a third-generation thienopyridine, exerts its antiplatelet effects through the irreversible antagonism of the P2Y12 receptor. The document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the drug's metabolic activation, its specific interaction with the P2Y12 receptor, and the subsequent inhibition of downstream signaling pathways.
Introduction
This compound is a potent antiplatelet agent used to reduce the risk of thrombotic cardiovascular events in patients with acute coronary syndrome (ACS) undergoing percutaneous coronary intervention (PCI).[1][2] As a member of the thienopyridine class, this compound is a prodrug that requires metabolic activation to inhibit the P2Y12 receptor, a key mediator of platelet activation and aggregation.[1][3] Its mechanism ensures a rapid onset and consistent level of platelet inhibition, which distinguishes it from earlier thienopyridines like clopidogrel.[2][4]
Metabolic Activation of this compound
This compound's pharmacological activity is entirely dependent on its conversion to an active metabolite, R-138727.[1][5] This bioactivation is an efficient, two-step process.
Step 1: Hydrolysis Upon oral administration, this compound is rapidly and completely absorbed and then hydrolyzed by esterases, primarily human carboxylesterase 2 (hCE2) in the intestine and liver, to an inactive intermediate thiolactone metabolite, R-95913.[6][7]
Step 2: Cytochrome P450-Mediated Oxidation The intermediate metabolite, R-95913, undergoes a single-step oxidation by the cytochrome P450 system in the liver.[3][6] This conversion is primarily mediated by CYP3A4 and CYP2B6, with minor contributions from CYP2C9 and CYP2C19, to form the active metabolite, R-138727.[1][6] This metabolic pathway is more efficient than that of clopidogrel, leading to higher and more consistent plasma levels of the active metabolite.[8][9]
Molecular Interaction with the P2Y12 Receptor
The active metabolite of this compound, R-138727, is a specific and irreversible antagonist of the P2Y12 receptor.[1][2]
Receptor Binding: The P2Y12 receptor is a G protein-coupled receptor (GPCR) crucial for adenosine diphosphate (ADP)-induced platelet activation.[10] The thiol group of R-138727 forms a covalent disulfide bond with one or more cysteine residues on the extracellular domain of the P2Y12 receptor.[11] Studies have specifically implicated Cys97 and Cys175 as key binding sites.[11][12]
Irreversible Inhibition: This covalent binding results in a permanent modification of the receptor, preventing ADP from binding and initiating downstream signaling.[3][11] Because the inhibition is irreversible, platelet function is blocked for the entire lifespan of the platelet, which is approximately 7 to 10 days.[1][3] Restoration of normal platelet activity requires the generation of new platelets.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound: a novel platelet ADP P2Y12 receptor antagonist. A review on its mechanism of action and clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. Comparison of this compound and clopidogrel in patients with acute coronary syndrome undergoing percutaneous coronary intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and pharmacodynamics of this compound, a thienopyridine P2Y12 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ahajournals.org [ahajournals.org]
- 8. [PDF] this compound achieves greater and faster P2Y12receptor-mediated platelet inhibition than clopidogrel due to more efficient generation of its active metabolite in aspirin-treated patients with coronary artery disease. | Semantic Scholar [semanticscholar.org]
- 9. ovid.com [ovid.com]
- 10. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Structure of the human P2Y12 receptor in complex with an antithrombotic drug - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacokinetics and Pharmacodynamics of Prasugrel in Preclinical Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of prasugrel, a potent thienopyridine antiplatelet agent. By summarizing quantitative data, detailing experimental protocols, and visualizing key pathways, this document serves as a core resource for professionals in drug development and cardiovascular research.
Introduction
This compound is a prodrug that, upon metabolic activation, irreversibly antagonizes the P2Y12 adenosine diphosphate (ADP) receptor on platelets, leading to potent and sustained inhibition of platelet aggregation.[1][2] Its distinct metabolic activation pathway compared to other thienopyridines like clopidogrel results in a more rapid onset of action and more consistent platelet inhibition.[3][4] Understanding the preclinical PK/PD profile of this compound is crucial for interpreting its mechanism of action, safety profile, and for the design of clinical studies. This guide focuses on data from key preclinical species, including mice, rats, and dogs.
Pharmacokinetics of this compound in Preclinical Models
This compound is rapidly absorbed and extensively metabolized following oral administration in preclinical species.[5][6] The primary metabolic pathway involves hydrolysis by esterases to an inactive thiolactone intermediate (R-95913), which is then converted by cytochrome P450 (CYP) enzymes, primarily CYP3A4 and CYP2B6, to its active metabolite, R-138727.[5][7]
Absorption and Distribution
Following oral administration of radiolabeled this compound, maximum plasma concentrations of radioactivity are observed in less than an hour in mice and dogs, indicating rapid absorption.[6][8] The active metabolite, R-138727, also reaches peak plasma concentrations quickly.[1] Protein binding of the active metabolite is high, estimated to be around 98% in human serum albumin solution in vitro, and is also high in rats and dogs (>80%).[9]
Metabolism
The metabolic pathway of this compound is qualitatively similar across mice, rats, dogs, and humans.[9] The initial hydrolysis to the thiolactone R-95913 is a key step that proceeds efficiently.[10] This intermediate is then oxidized to the active metabolite R-138727.[5] Further metabolism of the active metabolite includes S-methylation and conjugation with cysteine.[5][6]
Excretion
The primary route of excretion of this compound metabolites varies among preclinical species. In mice, the majority of the administered dose is eliminated in the urine (approximately 54%).[5][6] In contrast, fecal elimination is the major route of excretion in rats and dogs, accounting for 72% and 52-73% of the dose, respectively.[5][6]
Quantitative Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters of this compound and its active metabolite in various preclinical models.
Table 1: Pharmacokinetic Parameters of this compound's Active Metabolite (R-138727) after Oral Administration of this compound
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |
| Rat | 1 | 471 ± 259 | 1.50 ± 0.58 | 1140 ± 420 | [11] |
| Dog | 1 (this compound) | 157 ± 129 | 1.19 ± 0.94 | 204 ± 64 | [11] |
Table 2: Relative Bioavailability of the Active Metabolites of this compound and Clopidogrel
| Species | This compound Active Metabolite | Clopidogrel Active Metabolite | Reference |
| Rat | 25% | 7% | [10] |
| Dog | 25% | 10% | [10] |
Pharmacodynamics of this compound in Preclinical Models
The pharmacodynamic effect of this compound is characterized by the inhibition of ADP-induced platelet aggregation. Preclinical studies have consistently demonstrated that this compound is a more potent inhibitor of platelet aggregation than clopidogrel.[3][4]
Mechanism of Action: P2Y12 Receptor Inhibition
The active metabolite of this compound, R-138727, is a selective and irreversible antagonist of the P2Y12 receptor on the platelet surface.[3] The P2Y12 receptor is a G protein-coupled receptor (GPCR) that, upon binding ADP, initiates a signaling cascade that leads to platelet activation and aggregation. By blocking this receptor, R-138727 effectively prevents these downstream events.
In Vivo and Ex Vivo Efficacy
Oral administration of this compound in rats leads to a dose-dependent inhibition of ex vivo platelet aggregation.[12] In a rat model of thrombosis, this compound has been shown to be approximately 10-fold more potent than clopidogrel at inhibiting thrombus formation.[3]
Table 3: Pharmacodynamic Effects of this compound in Rats
| Parameter | Dose (mg/kg) | Effect | Reference |
| Ex vivo platelet aggregation (ADP-induced) | 0.3 - 3 | Dose-related inhibition | [12] |
| Thrombus formation (AV shunt model) | 1 - 3 | Significant reduction in thrombus weight (ED50 = 1.8 mg/kg) | [12] |
Key Experimental Protocols
This section provides an overview of the methodologies commonly employed in the preclinical evaluation of this compound.
Pharmacokinetic Analysis: Quantification of this compound and its Metabolites
Objective: To determine the plasma concentrations of this compound and its metabolites over time.
Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Blood Collection: Blood samples are collected from animals at predetermined time points following this compound administration. To stabilize the reactive thiol group of the active metabolite (R-138727), blood is immediately treated with a derivatizing agent such as 2-bromo-3'-methoxyacetophenone or N-ethylmaleimide.
-
Plasma Preparation: Plasma is separated by centrifugation.
-
Sample Extraction: The derivatized metabolites are extracted from the plasma using liquid-liquid extraction or solid-phase extraction.
-
Chromatographic Separation: The extracted samples are injected into a high-performance liquid chromatography (HPLC) system equipped with a suitable column (e.g., C18). A gradient mobile phase is typically used to separate the metabolites.
-
Mass Spectrometric Detection: The separated metabolites are detected using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
Quantification: The concentration of each metabolite is determined by comparing its peak area to that of a known concentration of an internal standard.
Pharmacodynamic Analysis: Ex Vivo Platelet Aggregation Assay
Objective: To assess the inhibitory effect of this compound on platelet function.
Methodology: Light Transmission Aggregometry (LTA)
-
Blood Collection: Whole blood is collected from animals at various time points after this compound administration into tubes containing an anticoagulant (e.g., sodium citrate).
-
Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed to obtain PRP.
-
Platelet-Poor Plasma (PPP) Preparation: A portion of the remaining blood is centrifuged at a high speed to obtain PPP, which is used as a reference.
-
Aggregation Measurement: The PRP is placed in a cuvette in an aggregometer. A baseline light transmission is established.
-
Agonist Addition: A platelet agonist, typically ADP, is added to the PRP to induce aggregation.
-
Data Recording: As platelets aggregate, the light transmission through the PRP increases. This change is recorded over time, and the maximum platelet aggregation is determined.
-
Inhibition Calculation: The percentage of inhibition of platelet aggregation is calculated by comparing the results from this compound-treated animals to those from vehicle-treated controls.
Conclusion
Preclinical models have been instrumental in elucidating the pharmacokinetic and pharmacodynamic properties of this compound. These studies have demonstrated its rapid absorption, efficient metabolic activation to the potent P2Y12 inhibitor R-138727, and superior antiplatelet efficacy compared to earlier thienopyridines. The methodologies outlined in this guide provide a framework for the continued investigation of novel antiplatelet agents, contributing to the development of more effective therapies for thrombotic diseases. The clear species differences in excretion pathways highlight the importance of using multiple preclinical models to accurately predict human pharmacokinetics.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Platelet function normalization after a this compound loading-dose: time-dependent effect of platelet supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound Therapy and CYP Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. au.edu.sy [au.edu.sy]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of this compound active metabolite R-138727 in human plasma: a sensitive, highly selective and fast LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Prasugrel Metabolism and Active Metabolite R-138727 Formation
This compound is a third-generation thienopyridine antiplatelet agent, administered as a prodrug. Its efficacy in preventing thrombotic events in patients with acute coronary syndrome (ACS) undergoing percutaneous coronary intervention (PCI) is contingent upon its metabolic activation.[1][2] This guide provides a detailed examination of the metabolic pathways leading to the formation of its active metabolite, R-138727, complete with quantitative data, experimental methodologies, and pathway visualizations.
Overview of this compound Bioactivation
This compound's conversion to its active form is a rapid and efficient two-step process, which distinguishes it from its predecessor, clopidogrel. This efficiency contributes to a more potent and consistent level of platelet inhibition.[3][4]
-
Step 1: Hydrolysis: Following oral administration, this compound is rapidly and almost completely absorbed and hydrolyzed into an inactive intermediate thiolactone, R-95913.[5][6] This initial step is primarily catalyzed by human carboxylesterase 2 (hCE2) in the intestine and liver.[5] Unlike clopidogrel, where a significant portion (around 85%) of the drug is shunted to an inactive pathway by carboxylesterase 1 (hCE1), this compound's hydrolysis pathway efficiently produces the necessary intermediate for the next activation step.[3][6]
-
Step 2: Cytochrome P450-Mediated Oxidation: The thiolactone intermediate, R-95913, undergoes a single, P450-dependent oxidative step in the liver to form the active metabolite, R-138727.[6][7] This oxidation opens the thiolactone ring, exposing the reactive thiol group that is crucial for its pharmacological activity.
The active metabolite, R-138727, then irreversibly binds to the P2Y12 adenosine diphosphate (ADP) receptor on platelets. This binding prevents platelet activation and aggregation for the remainder of the platelet's lifespan (approximately 7-10 days).[1][8]
Data Presentation: Key Molecules, Enzymes, and Kinetics
Quantitative data is summarized in the following tables to provide a clear comparison of the components and parameters governing this compound metabolism.
Table 1: Key Molecules in this compound Metabolism
| Molecule Type | Designation | Chemical Name |
| Prodrug | This compound | 2-acetoxy-5-(α-cyclopropylcarbonyl-2-fluorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine |
| Intermediate Metabolite | R-95913 | 2-[2-oxo-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-1-cyclopropyl-2-(2-fluorophenyl)ethanone |
| Active Metabolite | R-138727 | 2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-mercapto-3-piperidinylidene]acetic acid |
Table 2: Primary Enzymes Involved in this compound Bioactivation
| Metabolic Step | Enzyme(s) | Primary Location | Role |
| Step 1: Hydrolysis (this compound → R-95913) | Human Carboxylesterase 2 (hCE2) | Intestine, Liver | Rapid hydrolysis of the acetate ester. hCE2 exhibits at least 25-fold greater activity than hCE1 for this reaction.[5] |
| Step 2: Oxidation (R-95913 → R-138727) | Primary: CYP3A4, CYP2B6 | Liver, Intestine | Major contributors to the oxidation of the thiolactone ring to form the active metabolite.[1][8][9] |
| Minor: CYP2C9, CYP2C19 | Liver, Intestine | Lesser contributors to the formation of R-138727.[1][9][10] |
A minor, alternative pathway for the opening of the R-95913 thiolactone ring via hydrolysis has been described, potentially catalyzed by a thioesterase such as Paraoxonase-1 (PON-1), leading to an endocyclic thiol isomer. However, the P450-mediated pathway is the major route for the formation of the primary, exocyclic active metabolite (R-138727).[11]
Table 3: Pharmacokinetic Parameters of Active Metabolite (R-138727)
| Parameter | Value | Notes |
| Time to Peak Plasma Concentration (Tmax) | ~30 minutes | Demonstrates rapid absorption and metabolism.[2][6] |
| Elimination Half-Life (t½) | ~7.4 hours (Range: 2-15 hours) | Reflects the clearance of the active metabolite from plasma.[2][12] |
| Effect of Body Weight (<60 kg) | ~30-42% higher exposure (AUC) | Increased exposure is associated with a higher bleeding risk, warranting dose adjustments.[6][13] |
| Effect of Age (≥75 years) | ~19% higher exposure (AUC) | Compared to patients <75 years.[6] |
| Protein Binding | ~98% | Primarily bound to human serum albumin (HSA).[7] |
| Excretion | ~68% in urine, ~27% in feces | Excreted as inactive metabolites.[12] |
Table 4: In Vitro Enzyme Kinetics for R-138727 Formation from R-95913
| Enzyme Source | Apparent K_m_ (Michaelis Constant) | Notes |
| Human Liver Microsomes | 21-30 µM | Hyperbolic kinetics suggest a single enzyme predominates in the microsomal system.[14] |
| Recombinant CYP3A4 | Major Contributor | Ranked highest in formation rate among expressed enzymes.[14] |
| Recombinant CYP2B6 | Major Contributor | Second highest formation rate; scaling suggests it is a major contributor along with CYP3A4.[14] |
| Recombinant CYP2C19 | Minor Contributor | Approximately equal contribution to CYP2C9.[14] |
| Recombinant CYP2C9 | Minor Contributor | Approximately equal contribution to CYP2C19.[14] |
Visualizations: Pathways and Workflows
This compound Metabolic Activation Pathway
The following diagram illustrates the sequential enzymatic conversion of the this compound prodrug into its pharmacologically active metabolite.
Caption: The two-step metabolic activation of this compound.
P2Y12 Receptor Inhibition by R-138727
This diagram shows the mechanism by which the active metabolite inhibits platelet function.
Caption: Mechanism of P2Y12 receptor inhibition by R-138727.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize this compound metabolism and activity.
Protocol: In Vitro Metabolism using Human Liver Microsomes (HLMs)
Objective: To determine the rate of formation of R-138727 from its precursor R-95913 in a liver-mimicking environment.
Materials:
-
Pooled Human Liver Microsomes (HLMs)
-
R-95913 (substrate)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Reduced glutathione (GSH)
-
Acetonitrile (ACN) with 0.1% formic acid (stopping solution)
-
Internal standard (for LC-MS/MS)
Methodology:
-
Preparation: Prepare a master mix containing HLMs (e.g., 0.5 mg/mL final concentration) and GSH in potassium phosphate buffer. Pre-warm at 37°C for 5 minutes.
-
Initiation: Add R-95913 (at various concentrations, e.g., 1-100 µM) to the master mix. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate at 37°C in a shaking water bath for a specified time (e.g., 15 minutes).
-
Termination: Stop the reaction by adding an equal volume of ice-cold ACN containing the internal standard.
-
Sample Processing: Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the protein.
-
Analysis: Transfer the supernatant to an HPLC vial and analyze for the formation of R-138727 using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: Quantify the amount of R-138727 formed. Plot the rate of formation against substrate concentration and fit to the Michaelis-Menten equation to determine K_m_ and V_max_.
Protocol: Recombinant CYP Enzyme Phenotyping
Objective: To identify the specific CYP isozymes responsible for the conversion of R-95913 to R-138727.
Materials:
-
Recombinant human CYP enzymes (e.g., CYP3A4, CYP2B6, CYP2C9, CYP2C19 expressed in baculovirus-infected insect cells)
-
Selective chemical inhibitors (e.g., Ketoconazole for CYP3A4, Sulfaphenazole for CYP2C9)
-
Monoclonal antibodies specific to CYP isozymes
-
Other reagents as listed in Protocol 4.1
Methodology:
-
Recombinant Enzyme Screening: Follow the procedure in Protocol 4.1, but replace HLMs with individual recombinant CYP enzymes. Incubate R-95913 with each isozyme and measure the formation of R-138727 to rank the activity of each enzyme.[14]
-
Chemical Inhibition Assay: Follow the procedure in Protocol 4.1 using HLMs. Prior to adding the substrate, pre-incubate the HLM mixture with a selective chemical inhibitor for a short period (e.g., 10 minutes). Compare the rate of R-138727 formation with and without the inhibitor to determine the percent inhibition.[14]
-
Immunoinhibition Assay: Follow a similar procedure to the chemical inhibition assay, but pre-incubate the HLMs with a monoclonal antibody against a specific CYP isozyme.[14]
Experimental Workflow Visualization
References
- 1. This compound Therapy and CYP Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. ovid.com [ovid.com]
- 5. researchgate.net [researchgate.net]
- 6. ahajournals.org [ahajournals.org]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Metabolic activation of this compound: nature of the two competitive pathways resulting in the opening of its thiophene ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. researchgate.net [researchgate.net]
In vitro characterization of Prasugrel's antiplatelet effects
An In-Depth Technical Guide to the In Vitro Characterization of Prasugrel's Antiplatelet Effects
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro methodologies used to characterize the antiplatelet effects of this compound, a potent third-generation thienopyridine. This compound is a prodrug that, once metabolized to its active form, R-138727, acts as an irreversible antagonist of the P2Y12 receptor, a critical component in adenosine diphosphate (ADP)-mediated platelet activation and aggregation.[1][2] Understanding the nuances of its in vitro characterization is paramount for both preclinical research and clinical pharmacology.
Mechanism of Action: P2Y12 Receptor Inhibition
This compound undergoes rapid absorption and metabolic activation, primarily through hepatic cytochrome P450 enzymes, to form its active metabolite, R-138727.[1][3] This active metabolite selectively and irreversibly binds to the P2Y12 receptor on the platelet surface.[2][4] The P2Y12 receptor, when activated by ADP, inhibits adenylyl cyclase, leading to decreased intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP promotes platelet activation and subsequent aggregation. By irreversibly blocking the P2Y12 receptor, R-138727 prevents this signaling cascade, thereby inhibiting platelet activation and aggregation for the lifespan of the platelet, which is typically 7 to 10 days.[1][2]
Key Experimental Protocols and Data
The antiplatelet effects of this compound's active metabolite are quantified using several key in vitro assays. These include light transmission aggregometry (LTA), the VerifyNow P2Y12 assay, and flow cytometry for vasodilator-stimulated phosphoprotein (VASP) phosphorylation.
Light Transmission Aggregometry (LTA)
LTA is considered the gold standard for assessing platelet aggregation. It measures the change in light transmittance through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist like ADP.
Experimental Protocol:
-
Blood Collection: Whole blood is collected from subjects into tubes containing 3.2% sodium citrate.
-
PRP and PPP Preparation: The whole blood is centrifuged at a low speed (e.g., 175 x g for 10 minutes) to obtain platelet-rich plasma (PRP).[5] The remaining blood is then centrifuged at a high speed (e.g., 2000 x g for 10 minutes) to obtain platelet-poor plasma (PPP), which serves as a reference.[5]
-
Platelet Count Adjustment: The platelet count in the PRP is adjusted, typically to 2.5-3.5 x 10⁸/mL, using autologous PPP.[6]
-
Incubation: Aliquots of PRP are incubated with various concentrations of this compound's active metabolite (R-138727) or a vehicle control at 37°C.
-
Aggregation Measurement: The PRP samples are placed in an aggregometer. After establishing a baseline, an agonist (e.g., 5 µM or 20 µM ADP) is added to induce aggregation.[6][7]
-
Data Analysis: The instrument records the change in light transmittance over time. Maximal platelet aggregation (MPA) is expressed as the maximum percentage change in light transmittance, with PPP set as 100% aggregation.[6] The IC50 value (the concentration of inhibitor required to inhibit 50% of the platelet aggregation) is then calculated.
Quantitative Data:
| Parameter | Agonist | Value | Species | Reference |
| IC50 (R-138727) | 10 µM ADP | 1.8 µM | Rat | [8] |
| IC50 (Clopidogrel AM) | 10 µM ADP | 2.4 µM | Rat | [8] |
| IC50 (R-138727) | 5 µM ADP | ~1.0 µM | Human | [9] |
| IC50 (R-138727) | 20 µM ADP | ~2.5 µM | Human | [9] |
Note: AM refers to Active Metabolite.
VerifyNow P2Y12 Assay
The VerifyNow system is a point-of-care, turbidimetric-based optical detection assay designed to measure P2Y12 receptor-mediated platelet aggregation in whole blood.
Experimental Protocol:
-
Blood Collection: A whole blood sample is collected in a 3.2% sodium citrate tube.
-
Assay Cartridge: The blood is transferred to the VerifyNow P2Y12 cartridge. The cartridge contains two channels: one with ADP and prostaglandin E1 (PGE1) to measure P2Y12-specific aggregation, and a baseline channel with iso-TRAP to measure maximum platelet function.[6][10]
-
Incubation and Measurement: The cartridge is placed in the VerifyNow instrument. The instrument automatically mixes the blood with reagents and measures platelet-induced aggregation as an increase in light transmittance.[6]
-
Data Analysis: The instrument reports results in P2Y12 Reaction Units (PRU). A higher PRU value indicates higher platelet reactivity, while a lower PRU suggests greater P2Y12 inhibition.[11] The percentage of inhibition is also calculated based on the difference between the baseline and the P2Y12 channels.[11]
Comparative Data (Ex Vivo):
| Treatment | Assay | Platelet Reactivity (Mean) | Reference |
| Clopidogrel (600mg LD/75mg MD) | LTA (20µM ADP) | ~35% Aggregation | [7] |
| This compound (60mg LD/10mg MD) | LTA (20µM ADP) | ~79% Inhibition | [7] |
| Clopidogrel (600mg LD) | VerifyNow P2Y12 | Reduction in PRU from baseline | [11] |
| This compound (60mg LD) | VerifyNow P2Y12 | Further reduction in PRU | [11] |
Note: Data reflects ex vivo measurements after in vivo drug administration, which is a common application for this assay.
Flow Cytometry for VASP Phosphorylation
The VASP phosphorylation assay is a highly specific method to assess the P2Y12 signaling pathway. VASP is an intracellular protein that becomes phosphorylated when P2Y12 is inhibited. The level of phosphorylated VASP (P-VASP) directly correlates with the degree of P2Y12 receptor blockade.[12][13]
Experimental Protocol:
-
Blood Collection: Whole blood is collected in 3.2% sodium citrate tubes.
-
Incubation with Inhibitor: Aliquots of whole blood are incubated with various concentrations of R-138727 or a vehicle control.[14]
-
Stimulation/Inhibition: Samples are treated with either PGE1 alone (to induce maximum VASP phosphorylation) or a combination of PGE1 and ADP (ADP counteracts the PGE1 effect via active P2Y12 receptors).[15]
-
Fixation and Permeabilization: Red blood cells are lysed, and the remaining platelets and leukocytes are fixed and permeabilized to allow antibodies to enter the cells.
-
Immunostaining: The cells are stained with fluorescently labeled antibodies. A primary monoclonal antibody specific for P-VASP is used, followed by a fluorescently labeled secondary antibody. A platelet-specific marker (e.g., CD61) is also used for gating.
-
Flow Cytometry Analysis: The samples are analyzed on a flow cytometer. The platelet population is gated, and the mean fluorescence intensity (MFI) of the P-VASP signal is measured for both the PGE1 and PGE1+ADP conditions.[13]
-
Data Analysis: A Platelet Reactivity Index (PRI) is calculated using the following formula: PRI (%) = [ (MFIPGE1 - MFIPGE1+ADP) / MFIPGE1 ] x 100 .[13] A lower PRI indicates more effective P2Y12 inhibition.
Quantitative Data:
| Condition | Parameter | Value | Reference |
| Healthy Donors (No Drug) | PRI | 78.3 ± 4.6% | [16] |
| Patients on Clopidogrel | PRI | 61.1 ± 17.0% | [16] |
| In Vitro P2Y12 Blockade | Correlation (PRI vs LTA Inhibition) | r = 0.72 | [12][16] |
| This compound (30mg LD) | Minimum PRI (Ex Vivo) | 6.85 ± 5.44% | [17] |
Conclusion
The in vitro characterization of this compound's antiplatelet effects relies on a suite of robust and complementary assays. Light transmission aggregometry provides a functional measure of platelet aggregation, while the VerifyNow P2Y12 assay offers a rapid, point-of-care assessment of P2Y12 inhibition. The VASP phosphorylation assay delivers a highly specific measurement of the molecular consequences of P2Y12 receptor blockade.[12] Quantitative data from these methods consistently demonstrate that this compound's active metabolite, R-138727, is a potent and effective inhibitor of ADP-induced platelet activation, providing a strong mechanistic basis for its clinical efficacy in the prevention of thrombotic events.[18][19]
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 3. youtube.com [youtube.com]
- 4. thrombosiscanada.ca [thrombosiscanada.ca]
- 5. Platelet function normalization after a this compound loading-dose: time-dependent effect of platelet supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Platelet inhibition with this compound (CS‐747) compared with clopidogrel in patients undergoing coronary stenting: the subset from the JUMBO study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comparison of this compound and clopidogrel loading doses on platelet function: magnitude of platelet inhibition is related to active metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The greater in vivo antiplatelet effects of this compound as compared to clopidogrel reflect more efficient generation of its active metabolite with similar antiplatelet activity to that of clopidogrel's active metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A comparison of the pharmacological profiles of this compound and ticagrelor assessed by platelet aggregation, thrombus formation and haemostasis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use of the VerifyNow point of care assay to assess the pharmacodynamic effects of loading and maintenance dose regimens of this compound and ticagrelor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The use of the VerifyNow P2Y12 point-of-care device to monitor platelet function across a range of P2Y12 inhibition levels following this compound and clopidogrel administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. benchchem.com [benchchem.com]
- 14. The active metabolite of this compound effectively blocks the platelet P2Y12 receptor and inhibits procoagulant and pro-inflammatory platelet responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biocytex.fr [biocytex.fr]
- 16. Flow cytometric analysis of intraplatelet VASP phosphorylation for the detection of clopidogrel resistance in patients with ischemic cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Platelet Aggregation Inhibitory Effects and Pharmacokinetics of this compound Used in Combination With Aspirin in Healthy Japanese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comparison of this compound and clopidogrel in patients with acute coronary syndrome undergoing percutaneous coronary intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound: a critical comparison with clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Potent Antiplatelet: A Technical Guide to the Discovery and Development of Prasugrel
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prasugrel, a third-generation thienopyridine, represents a significant advancement in antiplatelet therapy. This technical guide provides an in-depth chronicle of its discovery and development, from initial chemical synthesis to pivotal clinical trials. It details the pharmacological advantages of this compound over its predecessor, clopidogrel, including its more efficient metabolic activation, leading to a more rapid onset of action and greater, more consistent inhibition of the P2Y12 receptor. This document outlines the key preclinical and clinical studies that established its efficacy and safety profile, culminating in its approval for the management of acute coronary syndromes. Detailed experimental protocols, comprehensive quantitative data, and visualizations of its mechanism of action and development timeline are presented to offer a complete resource for researchers and professionals in drug development.
Introduction: The Need for a More Potent Thienopyridine
The thienopyridine class of drugs, which includes clopidogrel, revolutionized the management of atherothrombotic diseases by irreversibly inhibiting the P2Y12 adenosine diphosphate (ADP) receptor on platelets. However, the efficacy of clopidogrel is hampered by a slow onset of action and significant inter-individual variability in response, largely due to its reliance on specific cytochrome P450 (CYP) enzymes for its two-step metabolic activation. This variability can lead to inadequate platelet inhibition in some patients, increasing their risk of thrombotic events.
Recognizing these limitations, researchers at Daiichi Sankyo and Ube Industries embarked on a mission to develop a new thienopyridine with a more favorable pharmacological profile.[1][2] This endeavor led to the discovery of this compound (CS-747, LY640315), a novel compound designed for more efficient and consistent metabolic activation.[3] this compound was approved by the US Food and Drug Administration (FDA) in July 2009 for the reduction of thrombotic cardiovascular events in patients with acute coronary syndrome (ACS) managed with percutaneous coronary intervention (PCI).[2][4]
The Chemical Journey: Synthesis of this compound
The chemical synthesis of this compound involves a multi-step process. One patented method begins with the protection of the amino group of 4,5,6,7-tetrahydrothieno[3,2-c] pyridine. This is followed by a series of reactions to introduce the key functional groups, ultimately leading to the formation of the this compound base. The final step typically involves reacting the base with an acid, such as hydrochloric acid, to form the stable salt, this compound hydrochloride. Throughout the synthesis, careful control of impurities, such as OXTP (deacetylation impurity) and CATP (process-related impurity), is crucial.[5]
Mechanism of Action: A More Efficient Path to Platelet Inhibition
This compound, like other thienopyridines, is a prodrug that requires in vivo metabolic activation to exert its antiplatelet effect.[6] However, its metabolic pathway is more efficient than that of clopidogrel.
Metabolic Activation
Following oral administration, this compound is rapidly hydrolyzed by esterases in the intestine and liver to an inactive thiolactone intermediate (R-95913).[4] This intermediate is then converted in a single CYP-dependent step, primarily by CYP3A4 and CYP2B6, to its active metabolite (R-138727).[6] This streamlined, one-step CYP-mediated oxidation is a key differentiator from clopidogrel's two-step process and contributes to this compound's rapid and consistent generation of its active form.[3]
P2Y12 Receptor Inhibition Signaling Pathway
The active metabolite of this compound, R-138727, is a potent and irreversible antagonist of the P2Y12 receptor on the surface of platelets. By binding to this receptor, it blocks ADP-mediated platelet activation and aggregation. This inhibition prevents the conformational change of the glycoprotein IIb/IIIa receptor, thereby reducing the risk of thrombus formation.
Preclinical Development: Establishing Potency and Efficacy
Preclinical studies were instrumental in demonstrating the superior antiplatelet potential of this compound compared to clopidogrel.
In Vitro Platelet Aggregation Assays
Initial in vitro studies using light transmission aggregometry (LTA) showed that the active metabolite of this compound was a potent inhibitor of ADP-induced platelet aggregation.
In Vivo Thrombosis Models
A key preclinical model used to evaluate the antithrombotic effects of this compound was the rat arteriovenous (AV) shunt thrombosis model. In these studies, this compound demonstrated a dose-dependent reduction in thrombus weight, with a significantly greater potency than ticagrelor.[7]
Experimental Protocol: Rat AV Shunt Thrombosis Model [7]
-
Animal Model: Male Sprague-Dawley rats.
-
Drug Administration: this compound (0.3–3 mg·kg−1) or ticagrelor (1–10 mg·kg−1) administered orally.
-
Shunt Implantation: Four hours after drug administration, an AV shunt is created by cannulating the right carotid artery and the left jugular vein with polyethylene tubing connected by a central piece of silk thread-filled tubing.
-
Thrombosis Induction: Blood is allowed to circulate through the shunt for a defined period.
-
Endpoint Measurement: The silk thread is removed, and the formed thrombus is weighed.
-
Data Analysis: The dose-response relationship is determined, and the ED50 (the dose required to produce 50% of the maximal effect) is calculated.
Clinical Development: From Healthy Volunteers to Landmark Trials
The clinical development program for this compound was designed to rigorously evaluate its pharmacokinetics, pharmacodynamics, efficacy, and safety.
Phase I: Pharmacokinetics and Pharmacodynamics
Pharmacokinetic studies in healthy volunteers demonstrated that this compound is rapidly absorbed and metabolized, with the active metabolite reaching peak plasma concentration (Tmax) in approximately 30 minutes.[8] The elimination half-life of the active metabolite is about 7.4 hours.[9]
Table 1: Pharmacokinetic Parameters of this compound's Active Metabolite (R-138727) in Healthy Subjects
| Parameter | Value | Reference |
| Tmax (Time to Peak Concentration) | ~30 minutes | [8] |
| t½ (Elimination Half-life) | ~7.4 hours | [9] |
| Metabolism | Primarily by CYP3A4 and CYP2B6 | [6] |
| Excretion | Mainly urinary | [8] |
Pharmacodynamic studies confirmed the rapid and potent antiplatelet effects of this compound. A 60-mg loading dose resulted in significant inhibition of platelet aggregation (IPA) as early as 30 minutes, with maximal effects observed within 1 to 4 hours.[10]
Table 2: Inhibition of Platelet Aggregation (IPA) with this compound vs. Clopidogrel
| Drug & Loading Dose | Time Post-Dose | Mean IPA (20 µM ADP) | Reference |
| This compound 60 mg | 30 minutes | > Peak IPA of Clopidogrel 300 mg | [10] |
| This compound 60 mg | 1 hour | > Peak IPA of Clopidogrel 600 mg | [10] |
| Clopidogrel 300 mg | Peak (4-6 hours) | - | [10] |
| Clopidogrel 600 mg | Peak (2-4 hours) | - | [7] |
Phase III: The TRITON-TIMI 38 Trial
The pivotal Phase III trial, TRITON-TIMI 38 (Trial to Assess Improvement in Therapeutic Outcomes by Optimizing Platelet Inhibition with this compound–Thrombolysis in Myocardial Infarction 38), was a large-scale, randomized, double-blind study that compared this compound with clopidogrel in 13,608 patients with moderate-to-high-risk ACS undergoing PCI.[11][12][13]
Experimental Protocol: TRITON-TIMI 38 [11][14]
-
Study Population: 13,608 patients with moderate-to-high-risk ACS (unstable angina, NSTEMI, or STEMI) scheduled for PCI.
-
Randomization: Patients were randomized to receive either this compound (60 mg loading dose, 10 mg daily maintenance dose) or clopidogrel (300 mg loading dose, 75 mg daily maintenance dose), both in addition to aspirin.
-
Treatment Duration: 6 to 15 months.
-
Primary Efficacy Endpoint: Composite of cardiovascular death, nonfatal myocardial infarction (MI), or nonfatal stroke.
-
Key Safety Endpoint: Major bleeding according to TIMI criteria.
Table 3: Key Efficacy and Safety Outcomes from the TRITON-TIMI 38 Trial
| Outcome | This compound (n=6,813) | Clopidogrel (n=6,795) | Hazard Ratio (95% CI) | P-value | Reference |
| Primary Efficacy Endpoint | 9.9% | 12.1% | 0.81 (0.73-0.90) | <0.001 | [13] |
| - Cardiovascular Death | 2.1% | 2.4% | 0.89 (0.73-1.08) | 0.23 | [13] |
| - Nonfatal MI | 7.3% | 9.5% | 0.76 (0.67-0.85) | <0.001 | [7] |
| - Nonfatal Stroke | 1.0% | 1.0% | 1.02 (0.71-1.45) | 0.93 | [13] |
| Stent Thrombosis | 1.1% | 2.4% | 0.48 (0.36-0.64) | <0.001 | [7] |
| TIMI Major Bleeding (non-CABG) | 2.4% | 1.8% | 1.32 (1.03-1.68) | 0.03 | [13] |
The results of TRITON-TIMI 38 demonstrated the superiority of this compound over clopidogrel in reducing ischemic events, albeit with an increased risk of major bleeding.[13]
Post-Marketing and Ongoing Research
Following its approval, the focus of research on this compound has shifted towards optimizing its use in specific patient populations and comparing its efficacy and safety with other potent P2Y12 inhibitors. Studies have explored lower maintenance doses (e.g., 5 mg) in patients with low body weight (<60 kg) or advanced age (≥75 years) to mitigate bleeding risk.[1]
Conclusion
The discovery and development of this compound mark a significant milestone in the evolution of antiplatelet therapy. Its rational design, leading to a more efficient metabolic activation and consequently a more potent and predictable antiplatelet effect, has provided clinicians with a valuable tool to reduce ischemic events in high-risk patients with acute coronary syndromes. The comprehensive preclinical and clinical development program, culminating in the landmark TRITON-TIMI 38 trial, has firmly established its place in contemporary cardiovascular medicine. Ongoing research continues to refine its use, ensuring that its benefits are maximized while minimizing potential risks.
Experimental Protocol Details
Light Transmission Aggregometry (LTA)[15][16]
-
Sample Preparation: Whole blood is collected in citrate tubes. Platelet-rich plasma (PRP) is obtained by centrifugation at a low speed (e.g., 175 g for 10 minutes). Platelet-poor plasma (PPP) is obtained by a second centrifugation at a higher speed (e.g., 2000 g for 10 minutes).
-
Assay Procedure: A sample of PRP is placed in a cuvette with a stir bar and warmed to 37°C in an aggregometer. A baseline light transmission is established.
-
Agonist Addition: An aggregating agent, such as ADP (typically at concentrations of 5 µM or 20 µM), is added to the PRP.
-
Measurement: As platelets aggregate, the turbidity of the PRP decreases, and light transmission increases. The change in light transmission is recorded over time.
-
Data Analysis: The maximal platelet aggregation (MPA) is determined as the maximum percentage change in light transmission, with PPP serving as the 100% aggregation reference. Inhibition of platelet aggregation (IPA) is calculated relative to a pre-drug baseline.
VerifyNow P2Y12 Assay[17][18][19]
-
Principle: A point-of-care, turbidimetric-based optical detection system that measures platelet-induced aggregation in whole blood. The cartridge contains fibrinogen-coated beads and ADP as the agonist. Prostaglandin E1 is also included to increase the specificity for the P2Y12 receptor.
-
Sample Collection: Whole blood is collected in a specific Greiner citrate tube.
-
Assay Procedure: The blood sample is added to the assay cartridge, which is then inserted into the VerifyNow instrument.
-
Measurement: The instrument measures the rate and extent of aggregation and reports the results in P2Y12 Reaction Units (PRU). A higher PRU value indicates higher on-treatment platelet reactivity.
Development Timeline
References
- 1. This compound - Daiichi Sankyo/Eli Lilly and Company - AdisInsight [adisinsight.springer.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The discovery and development of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. A comparison of the pharmacological profiles of this compound and ticagrelor assessed by platelet aggregation, thrombus formation and haemostasis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and pharmacodynamics of this compound, a thienopyridine P2Y12 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. The Onset of Inhibition of Platelet Aggregation With this compound Compared With Clopidogrel Loading Doses Using Gatekeeping Analysis of Integrated Clinical Pharmacology Data | Semantic Scholar [semanticscholar.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Efficacy and safety of this compound compared with clopidogrel in patients with acute coronary syndromes: results of TRITON-TIMI 38 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. TRITON-TIMI 38 trial: this compound versus Clopidogrel in patients with acute coronary syndrome - Xagena [xagena.it]
- 14. rxfiles.ca [rxfiles.ca]
An In-depth Technical Guide to the Target Binding and Irreversible Inhibition Kinetics of Prasugrel
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the molecular interactions and kinetic properties of prasugrel, a third-generation thienopyridine antiplatelet agent. We will explore its metabolic activation, the specific binding to its molecular target, the kinetics of its irreversible inhibition, and the detailed experimental protocols used to characterize these interactions.
Introduction: The Clinical Significance of P2Y12 Inhibition
This compound is a potent antiplatelet prodrug used to reduce the risk of thrombotic cardiovascular events in patients with acute coronary syndrome (ACS) undergoing percutaneous coronary intervention (PCI).[1] Like other thienopyridines, its mechanism of action is centered on the irreversible antagonism of the P2Y12 receptor, a crucial purinergic receptor on the platelet surface that plays a central role in amplifying platelet activation and aggregation.[2][3] Understanding the specifics of its target binding and the kinetics of this interaction is fundamental for drug development professionals and researchers in the fields of thrombosis, hemostasis, and pharmacology.
Mechanism of Action: From Prodrug to Irreversible Inhibitor
Metabolic Activation of this compound
This compound is administered as an inactive prodrug and requires a two-step metabolic conversion to yield its pharmacologically active metabolite, R-138727.[4]
-
Step 1: Hydrolysis. Upon oral administration, this compound is rapidly hydrolyzed by human carboxylesterases (primarily hCE2) in the intestine and liver to form an inactive thiolactone intermediate, R-95913.[4]
-
Step 2: Oxidation. This thiolactone intermediate is then converted in a single, cytochrome P450-dependent step to the active metabolite, R-138727. This oxidation is mediated primarily by CYP3A4 and CYP2B6, with minor contributions from CYP2C9 and CYP2C19.[5]
This efficient metabolic activation pathway contributes to this compound's rapid onset of action and consistent platelet inhibition compared to its predecessor, clopidogrel.[4]
Target Binding: Covalent Modification of the P2Y12 Receptor
The active metabolite, R-138727, is a thiol-containing compound that irreversibly antagonizes the P2Y12 receptor.[6] The reactive thiol group forms a covalent disulfide bond with specific cysteine residues on the extracellular domain of the receptor.[5] Studies using mutant human P2Y12 receptors have identified Cys97 (in the third transmembrane region) and Cys175 (in the second extracellular loop) as the key interaction sites.[5][7] This covalent bond permanently inactivates the receptor, preventing its natural ligand, adenosine diphosphate (ADP), from binding and initiating downstream signaling.[5] The antiplatelet effect of this compound therefore persists for the entire lifespan of the platelet (7-10 days).[8]
The P2Y12 Receptor Signaling Pathway
The P2Y12 receptor is a G protein-coupled receptor (GPCR) that couples to the inhibitory G-protein, Gαi. Its activation by ADP is a central amplification loop in platelet activation.
-
P2Y12 Activation: When ADP binds to the P2Y12 receptor, the associated Gαi protein is activated.
-
Adenylyl Cyclase Inhibition: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
-
Reduced VASP Phosphorylation: The reduction in cAMP levels leads to decreased activity of protein kinase A (PKA), which in turn reduces the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP).[9] Dephosphorylated VASP is permissive for the conformational activation of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor.
-
PI3K Activation: The Gβγ subunits released upon Gαi activation stimulate the phosphoinositide 3-kinase (PI3K) pathway, further contributing to the stabilization of platelet aggregation.
-
Platelet Aggregation: Activated GPIIb/IIIa receptors bind to fibrinogen, cross-linking adjacent platelets and leading to the formation of a stable platelet aggregate.
R-138727, by covalently binding to the P2Y12 receptor, blocks the initial step of this cascade, thereby preventing all subsequent downstream signaling events that lead to platelet aggregation.[5]
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Stereoselective inhibition of human platelet aggregation by R-138727, the active metabolite of CS-747 (this compound, LY640315), a novel P2Y12 receptor inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. openalex.org [openalex.org]
- 4. iris.unina.it [iris.unina.it]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Interaction of the active metabolite of this compound, R-138727, with cysteine 97 and cysteine 175 of the human P2Y12 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vasodilator-Stimulated Phosphoprotein (VASP) Assay | Thoracic Key [thoracickey.com]
- 9. A practical guide for the assay-dependent characterisation of irreversible inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for In Vitro Measurement of Prasugrel's Active Metabolite Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prasugrel is a prodrug, a member of the thienopyridine class of antiplatelet agents, that requires in vivo metabolic activation to exert its pharmacological effect. The active metabolite, R-138727, is a potent and irreversible antagonist of the P2Y12 receptor on platelets.[1][2][3] This binding prevents ADP-mediated activation of the GPIIb/IIIa receptor complex, thereby inhibiting platelet aggregation and thrombus formation. Accurate and reliable in vitro assays are crucial for the non-clinical and clinical development of this compound, enabling the characterization of its active metabolite's potency, selectivity, and mechanism of action.
These application notes provide an overview of the principal in vitro assays used to measure the activity of this compound's active metabolite, R-138727. Detailed protocols for key methodologies are provided to guide researchers in the setup and execution of these experiments.
Key In Vitro Assays
Several in vitro methods are available to assess the inhibitory activity of this compound's active metabolite on platelet function. The primary assays focus on measuring platelet aggregation, the specific inhibition of the P2Y12 receptor, and the downstream signaling events.
-
Light Transmission Aggregometry (LTA): A well-established method to measure platelet aggregation in platelet-rich plasma (PRP).
-
Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay: A specific flow cytometric or ELISA-based assay to quantify the level of P2Y12 receptor inhibition.[4][5][6][7]
-
VerifyNow P2Y12 Assay: A rapid, point-of-care, whole-blood assay for assessing P2Y12-mediated platelet reactivity.[8][9][10]
-
Flow Cytometry for Platelet Activation Markers: Measures the expression of surface markers, such as P-selectin, to determine the state of platelet activation.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A bioanalytical technique for the quantitative determination of this compound's active metabolite concentration in biological matrices.[11][12][13]
Data Presentation
The following tables summarize quantitative data from various in vitro assays for this compound's active metabolite (R-138727).
Table 1: Potency of this compound's Active Metabolite (R-138727) in Platelet Aggregation Assays
| Assay Type | Agonist | Species | IC50 Value | Reference |
| Light Transmission Aggregometry | ADP (10 µM) | Rat | 1.8 µM | [14] |
| Light Transmission Aggregometry | ADP (10 µM) | Human | < 1 µM | [1] |
Table 2: VASP Phosphorylation Assay Data
| Parameter | Condition | Value | Reference |
| Platelet Reactivity Index (VASP-PRI) | Baseline | ~80% | [5] |
| Platelet Reactivity Index (VASP-PRI) | After this compound 60 mg LD (24h) | 8.9% | [5] |
Table 3: VerifyNow P2Y12 Assay Reference Ranges
| Parameter | Status | Value | Reference |
| P2Y12 Reaction Units (PRU) | Normal (Off-drug) | 194 - 418 PRU | [15] |
| P2Y12 Reaction Units (PRU) | Evidence of P2Y12 inhibitor effect | < 180 PRU | [16] |
Table 4: LC-MS/MS Bioanalytical Method Validation for R-138727
| Parameter | Value | Reference |
| Validated Concentration Range | 0.5 - 250 ng/mL | [11][12][13] |
| Inter-batch Accuracy | -7.00% to 5.98% | [11][12] |
| Inter-batch Precision | 0.98% to 3.39% | [11][12] |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the P2Y12 signaling pathway and the general workflows for the described in vitro assays.
Figure 1: P2Y12 Receptor Signaling Pathway and Inhibition by this compound's Active Metabolite.
Figure 2: General Workflow for Light Transmission Aggregometry (LTA).
Figure 3: General Workflow for VASP Phosphorylation Assay by Flow Cytometry.
Experimental Protocols
Protocol 1: Light Transmission Aggregometry (LTA)
Objective: To measure the inhibitory effect of this compound's active metabolite (R-138727) on ADP-induced platelet aggregation in platelet-rich plasma (PRP).
Materials:
-
Freshly drawn human whole blood collected in 3.2% sodium citrate tubes.
-
This compound active metabolite (R-138727) stock solution (in DMSO or appropriate solvent).
-
Vehicle control (e.g., DMSO).
-
Adenosine diphosphate (ADP) solution.
-
Platelet-poor plasma (PPP).
-
Light transmission aggregometer.
-
Centrifuge.
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Centrifuge whole blood at 150-200 x g for 15-20 minutes at room temperature with the brake off.
-
Carefully collect the upper PRP layer.
-
Keep the PRP at room temperature for use within 3-4 hours.
-
-
Preparation of Platelet-Poor Plasma (PPP):
-
Centrifuge the remaining blood at 1500-2000 x g for 15-20 minutes at room temperature.
-
Collect the supernatant (PPP). PPP is used to set the 100% aggregation baseline in the aggregometer.
-
-
Platelet Count Adjustment (Optional but Recommended):
-
Determine the platelet count in the PRP and adjust to a standardized count (e.g., 2.5 x 10^8 platelets/mL) using PPP if necessary.
-
-
Assay Protocol:
-
Pipette PRP into aggregometer cuvettes with a stir bar.
-
Place the cuvettes in the heating block of the aggregometer at 37°C and allow to equilibrate.
-
Add varying concentrations of this compound's active metabolite or vehicle control to the PRP and incubate for a specified time (e.g., 5-15 minutes).
-
Set the baseline (0% aggregation) with the PRP sample.
-
Add PPP to a cuvette to set the 100% aggregation mark.
-
Add a submaximal concentration of ADP (e.g., 5-20 µM) to the PRP sample to induce aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Determine the maximum platelet aggregation (%) for each concentration of the test compound.
-
Calculate the percentage inhibition of aggregation relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the compound concentration to determine the IC50 value.
-
Protocol 2: VASP Phosphorylation Assay by Flow Cytometry
Objective: To quantify the specific inhibition of the P2Y12 receptor by this compound's active metabolite (R-138727) by measuring the phosphorylation state of VASP.
Materials:
-
Freshly drawn human whole blood collected in 3.2% sodium citrate tubes.[17]
-
This compound active metabolite (R-138727) stock solution.
-
Vehicle control.
-
Prostaglandin E1 (PGE1) solution.
-
Adenosine diphosphate (ADP) solution.
-
Fixation and permeabilization reagents.
-
Fluorescently labeled monoclonal antibody against phosphorylated VASP (Ser239).
-
Flow cytometer.
Procedure:
-
Sample Preparation and Incubation:
-
Incubate whole blood samples with varying concentrations of this compound's active metabolite or vehicle control at 37°C for a specified time.
-
-
Stimulation:
-
For each blood sample, prepare two tubes:
-
Tube A (PGE1): Add PGE1 to the blood and incubate for 10 minutes. This condition promotes VASP phosphorylation.
-
Tube B (PGE1 + ADP): Add PGE1 followed by ADP and incubate for 10 minutes. In the absence of a P2Y12 inhibitor, ADP will prevent VASP phosphorylation.[7]
-
-
-
Fixation and Permeabilization:
-
Fix the cells by adding a formaldehyde-based fixation solution.
-
Permeabilize the platelets using a detergent-based permeabilization solution to allow antibody access to intracellular proteins.
-
-
Staining:
-
Add the fluorescently labeled anti-phospho-VASP antibody to the fixed and permeabilized cells.
-
Incubate in the dark as per the antibody manufacturer's instructions.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the platelet population based on their forward and side scatter characteristics.
-
Measure the median fluorescence intensity (MFI) of the phospho-VASP staining in the platelet gate for both Tube A and Tube B.
-
-
Data Analysis:
-
Calculate the Platelet Reactivity Index (PRI) using the following formula: PRI (%) = [(MFI_PGE1 - MFI_PGE1+ADP) / MFI_PGE1] x 100
-
A lower PRI indicates a higher level of P2Y12 receptor inhibition.
-
Protocol 3: LC-MS/MS Quantification of this compound's Active Metabolite
Objective: To determine the concentration of this compound's active metabolite (R-138727) in plasma samples.
Note: Due to the instability of the thiol-containing active metabolite, immediate derivatization after blood collection is crucial.[11][12][13]
Materials:
-
Human plasma samples.
-
Derivatizing agent (e.g., 2-bromo-3'-methoxyacetophenone).[11][12][13]
-
Internal standard (e.g., a stable isotope-labeled analog of the derivatized metabolite).
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer with an electrospray ionization source).
-
Solvents for liquid chromatography (e.g., acetonitrile, methanol, water with formic acid or ammonium acetate).
-
Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) materials for sample cleanup.
Procedure:
-
Sample Collection and Stabilization:
-
Sample Preparation:
-
To a known volume of plasma, add the internal standard.
-
Perform protein precipitation (e.g., with acetonitrile or methanol).
-
Perform sample cleanup using SPE or LLE to remove interfering substances.
-
Evaporate the solvent and reconstitute the sample in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Separate the derivatized analyte from other components using a suitable C18 or similar reversed-phase HPLC column with a gradient elution.
-
Detect the analyte and internal standard using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Optimize the precursor-to-product ion transitions for both the analyte and the internal standard.
-
-
Data Analysis:
-
Generate a calibration curve by analyzing standards of known concentrations.
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Determine the concentration of the active metabolite in the unknown samples by interpolating from the calibration curve.
-
Conclusion
The in vitro assays described provide a comprehensive toolkit for characterizing the activity of this compound's active metabolite, R-138727. The choice of assay will depend on the specific research question, ranging from determining potency in cell-based systems to quantifying drug levels in biological samples. Adherence to detailed and validated protocols is essential for generating accurate and reproducible data in the research and development of P2Y12 inhibitors.
References
- 1. Interaction of the active metabolite of this compound, R-138727, with cysteine 97 and cysteine 175 of the human P2Y12 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The active metabolite of this compound inhibits ADP-stimulated thrombo-inflammatory markers of platelet activation: Influence of other blood cells, calcium, and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of antiplatelet effects of this compound and ticagrelor in cynomolgus monkeys by an ELISA-based VASP phosphorylation assay and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparison of the antiplatelet effects of this compound and high-dose clopidogrel as assessed by VASP-phosphorylation and light transmission aggregometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Vasodilator-Stimulated Phosphoprotein (VASP) Assay | Thoracic Key [thoracickey.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Comparison of three common whole blood platelet function tests for in vitro P2Y12 induced platelet inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. laboratoryalliance.com [laboratoryalliance.com]
- 11. Determination of the active and inactive metabolites of this compound in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Determination of the active and inactive metabolites of this compound in human plasma by liquid chromatography/tandem mass spectrometry (2007) | Nagy A. Farid | 128 Citations [scispace.com]
- 14. The greater in vivo antiplatelet effects of this compound as compared to clopidogrel reflect more efficient generation of its active metabolite with similar antiplatelet activity to that of clopidogrel's active metabolite [pubmed.ncbi.nlm.nih.gov]
- 15. P2Y12 Platelet Inhibition Test - OhioHealth Laboratory Services [ohiohealth.testcatalog.org]
- 16. P2Y12 Platelet Function Test | MLabs [mlabs.umich.edu]
- 17. uchicagomedlabs.testcatalog.org [uchicagomedlabs.testcatalog.org]
Application Notes and Protocols for Evaluating Prasugrel Efficacy in Animal Models of Thrombosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for commonly used animal models of thrombosis to assess the efficacy of antiplatelet agents like Prasugrel. The included methodologies, data summaries, and visual workflows are intended to guide researchers in designing and executing robust preclinical studies.
Introduction to this compound
This compound is a third-generation thienopyridine antiplatelet agent that irreversibly inhibits the P2Y12 adenosine diphosphate (ADP) receptor on platelets.[1] It is a prodrug that requires in vivo metabolic activation to its active metabolite, R-138727.[2] This active metabolite covalently binds to the P2Y12 receptor, preventing ADP-mediated platelet activation and aggregation for the lifespan of the platelet.[3] Due to its potent and consistent platelet inhibition, this compound is utilized in the prevention of thrombotic events in patients with acute coronary syndrome undergoing percutaneous coronary intervention.[4]
This compound's Mechanism of Action: P2Y12 Signaling Pathway
This compound's active metabolite targets the P2Y12 receptor, a G-protein coupled receptor (GPCR) on the platelet surface. ADP binding to the P2Y12 receptor initiates a signaling cascade that leads to platelet activation and aggregation. By irreversibly blocking this receptor, this compound effectively inhibits these downstream effects.
Caption: this compound's active metabolite irreversibly inhibits the P2Y12 receptor, blocking downstream signaling pathways that lead to platelet activation and aggregation.
Animal Models of Arterial Thrombosis
Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model
This is a widely used and reproducible model that mimics endothelial injury-induced thrombosis.[5] Topical application of ferric chloride causes oxidative injury to the vessel wall, leading to the formation of a platelet-rich thrombus.[6]
Caption: Workflow for the ferric chloride-induced carotid artery thrombosis model.
-
Animal Preparation:
-
This compound Administration:
-
Administer this compound or vehicle control orally (p.o.) at the desired dose (e.g., 0.1-3 mg/kg) at a specified time before the procedure (e.g., 1-4 hours).[2]
-
-
Induction of Thrombosis:
-
Place a small piece of filter paper (e.g., 1x2 mm) saturated with a specific concentration of ferric chloride solution (e.g., 2.5-10% w/v) on the exposed carotid artery for a defined period (e.g., 3 minutes).[5][7] The concentration of FeCl₃ can be adjusted to modulate the severity of the injury and the time to occlusion.[7]
-
-
Blood Flow Monitoring:
-
Position a Doppler flow probe around the carotid artery distal to the site of injury to continuously monitor blood flow.[1]
-
-
Endpoint Measurement:
-
Record the time from the application of FeCl₃ until the complete cessation of blood flow (time to occlusion).
-
Optionally, after the experiment, the thrombosed arterial segment can be excised, and the wet weight of the thrombus can be determined.
-
Electrolytic-Induced Carotid Artery Thrombosis Model
This model induces thrombosis by applying a direct electrical current to the arterial wall, causing endothelial damage and subsequent thrombus formation.[8]
Caption: Workflow for the electrolytic-induced carotid artery thrombosis model.
-
Animal Preparation:
-
Anesthetize male New Zealand White rabbits with an appropriate anesthetic regimen (e.g., ketamine and xylazine).[9]
-
Surgically expose the left common carotid artery.
-
-
This compound Administration:
-
Administer this compound or vehicle control orally (p.o.) daily for a specified period (e.g., three days) prior to the procedure at desired doses (e.g., 0.03-10 mg/kg/day).[10]
-
-
Induction of Thrombosis:
-
Apply a specific electrical current (e.g., 4 mA) to the arterial wall for a set duration (e.g., 3 minutes) using an external bipolar electrode.[9]
-
-
Blood Flow Monitoring:
-
Continuously measure carotid blood flow using an electromagnetic flow probe placed on the artery.[9]
-
-
Endpoint Measurement:
Arteriovenous (AV) Shunt Thrombosis Model
This ex vivo model assesses thrombus formation on a foreign surface under controlled blood flow conditions.[11]
Caption: Workflow for the arteriovenous shunt thrombosis model.
-
Animal Preparation:
-
Anesthetize male Sprague-Dawley rats.[11]
-
-
This compound Administration:
-
Administer this compound or vehicle control orally (p.o.) at desired doses (e.g., 0.3-3 mg/kg) 4 hours prior to the procedure.[11]
-
-
AV Shunt Placement:
-
Cannulate the right carotid artery and the left jugular vein with polyethylene tubing.
-
Connect the two cannulas with a piece of silicone tubing containing a thrombogenic surface (e.g., a silk thread or a stent).[12]
-
-
Thrombus Formation:
-
Allow blood to circulate through the shunt for a predetermined period (e.g., 1 hour).[12]
-
-
Endpoint Measurement:
-
After the circulation period, remove the thrombogenic material from the shunt and determine its wet weight (thrombus weight).[11]
-
Supportive Assays
Bleeding Time Assay
This in vivo assay assesses the effect of antiplatelet agents on hemostasis by measuring the time it takes for bleeding to stop after a standardized injury.[13]
-
Animal Preparation:
-
Anesthetize the mouse.
-
Pre-warm the mouse to ensure adequate blood flow to the tail.
-
-
This compound Administration:
-
Administer this compound or vehicle control at the desired dose and time before the assay.[14]
-
-
Procedure:
-
Transect the tip of the tail (e.g., 3 mm) with a sharp scalpel.[13]
-
Immediately immerse the tail in pre-warmed (37°C) saline.[14]
-
Record the time from transection until the cessation of bleeding for a defined period (e.g., 15-30 seconds).[13] A maximum cut-off time (e.g., 180 seconds or 20 minutes) is typically used.[13][14]
-
-
Endpoint Measurement:
-
The primary endpoint is the bleeding time in seconds or minutes.
-
Bleeding volume can also be quantified by measuring the change in the animal's body weight or by measuring hemoglobin content in the saline.[14]
-
Ex Vivo Platelet Aggregation Assay
This assay measures the ability of platelets in a blood sample to aggregate in response to an agonist, providing a direct measure of platelet inhibition.[15]
-
Blood Collection:
-
Collect whole blood from treated and control animals into tubes containing an anticoagulant (e.g., 3.2% or 3.8% sodium citrate).[11]
-
-
Platelet-Rich Plasma (PRP) Preparation:
-
Aggregation Measurement:
-
Endpoint Measurement:
-
The primary endpoint is the maximal percentage of platelet aggregation.[15]
-
Summary of this compound Efficacy Data in Animal Models
The following tables summarize quantitative data on the efficacy of this compound in various animal models of thrombosis.
Table 1: Antithrombotic Efficacy of this compound in Rat Models
| Model | Parameter | This compound Dose (mg/kg) | Efficacy | Reference |
| AV Shunt | Thrombus Weight | 1.8 (ED₅₀) | 50% reduction | [11] |
| AV Shunt | Thrombus Weight | 1 | Significant reduction | [11] |
| AV Shunt | Thrombus Weight | 3 | Significant reduction | [11] |
| Electrolytic-Induced | Time to Occlusion | 0.1-1 (daily) | Significant prolongation | [2] |
Table 2: Antithrombotic Efficacy of this compound in Rabbit Models
| Model | Parameter | This compound Dose (mg/kg/day) | Efficacy | Reference |
| Electrolytic-Induced | Thrombus Weight Reduction | 1.2 (ED₅₀) | 50% reduction | [10] |
| AV Shunt | Thrombus Volume | 1 (with OAC) | Comparable to triple therapy | [12] |
Table 3: Effect of this compound on Bleeding Time
| Animal Model | This compound Dose (mg/kg) | Effect on Bleeding Time | Reference |
| Rat | 3.0 (ED₂₀₀) | 2-fold increase | [11] |
| Rat | ≥ 1 | Significant prolongation | [11] |
| Rabbit | 1.9 (ED₅₀) | 50% increase | [10] |
| Rabbit | 1 (with OAC) | Less than triple therapy | [12] |
Table 4: Effect of this compound on Ex Vivo Platelet Aggregation
| Animal Model | Agonist | This compound Dose (mg/kg) | Efficacy (Inhibition) | Reference |
| Rat | ADP (20 µM) | 1.9 (ED₅₀) | 50% inhibition | [11] |
| Rat | Collagen (5 µg/mL) | 1 | Significant inhibition | [11] |
| Rat | Collagen (5 µg/mL) | 3 | Significant inhibition | [11] |
| Rabbit | ADP (20 µM) | 0.5 (ED₅₀) | 50% inhibition | [10] |
Disclaimer: These protocols and data are intended for informational purposes and should be adapted and optimized for specific experimental conditions and institutional guidelines. All animal experiments must be conducted in accordance with approved animal care and use protocols.
References
- 1. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Repeat oral dosing of this compound, a novel P2Y12 receptor inhibitor, results in cumulative and potent antiplatelet and antithrombotic activity in several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. cordynamics.com [cordynamics.com]
- 6. researchgate.net [researchgate.net]
- 7. An optimized murine model of ferric chloride-induced arterial thrombosis for thrombosis research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Occlusive thrombosis in the femoral artery of the rabbit: a pharmacological model for evaluating antiplatelet and anticoagulant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Calibration and validation of the rabbit model of electrolytic‐mediated arterial thrombosis against the standard‐of‐care anticoagulant apixaban - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clopidogrel versus this compound in rabbits. Effects on thrombosis, haemostasis, platelet function and response variability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A comparison of the pharmacological profiles of this compound and ticagrelor assessed by platelet aggregation, thrombus formation and haemostasis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antiplatelet Effect of Single Antiplatelet Therapy With this compound and Oral Anticoagulation After Stent Implantation in a Rabbit Arteriovenous Shunt Model [jstage.jst.go.jp]
- 13. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 14. Standardizing a simpler, more sensitive and accurate tail bleeding assay in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
Application Notes and Protocols for Platelet Function Testing with Prasugrel
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the pharmacodynamic effects of Prasugrel, a P2Y12 receptor antagonist, on platelet function. The following methodologies are described: Light Transmission Aggregometry (LTA), the VerifyNow P2Y12 point-of-care assay, and the Vasodilator-Stimulated Phosphoprotein (VASP) phosphorylation assay.
Introduction to this compound
This compound is a thienopyridine antiplatelet agent that, once metabolized into its active form, irreversibly blocks the P2Y12 adenosine diphosphate (ADP) receptor on the surface of platelets.[1][2][3] This blockade prevents ADP-mediated activation of the glycoprotein IIb/IIIa receptor complex, thereby inhibiting platelet activation and aggregation for the lifespan of the platelet.[1][2] this compound is indicated for the reduction of thrombotic cardiovascular events in patients with acute coronary syndrome (ACS) managed with percutaneous coronary intervention (PCI).[4]
Monitoring the antiplatelet effect of this compound is crucial in research and clinical settings to understand its efficacy and to assess patient response. This document outlines the protocols for the most commonly used platelet function tests.
Mechanism of Action: P2Y12 Receptor Inhibition
This compound is a prodrug that requires in vivo metabolic activation to its active metabolite, R-138727.[3] This active metabolite then irreversibly binds to the P2Y12 receptor on platelets. The binding of ADP to the P2Y12 receptor normally initiates a signaling cascade that leads to platelet activation and aggregation. By blocking this receptor, this compound's active metabolite effectively prevents this cascade.[1][5]
Quantitative Data Summary
The following tables summarize the expected levels of platelet inhibition with this compound as measured by different assays.
Table 1: Platelet Aggregation with this compound Measured by Light Transmission Aggregometry (LTA)
| Treatment Group | Time Point | Agonist (ADP) | Maximum Platelet Aggregation (MPA) (%) | Reference |
| This compound 60 mg LD | 24 hours | 20 µM | 10.8 | [6] |
| Clopidogrel 300 mg LD | 24 hours | 20 µM | 42.7 | [6] |
| Clopidogrel 600 mg LD | 24 hours | 20 µM | 31.2 | [6] |
| This compound-treated | N/A | 10 µM | 33% (25-41.8%) | [7] |
| Ticagrelor-treated | N/A | 10 µM | 37% (28-43.8%) | [7] |
LD = Loading Dose
Table 2: Platelet Reactivity with this compound Measured by VerifyNow P2Y12 Assay
| Treatment Group | Time Point | P2Y12 Reaction Units (PRU) | Reference |
| This compound-treated | 2-4 days post-PCI | 65.4 ± 60.6 | [8] |
| Ticagrelor-treated | 2-4 days post-PCI | 26.0 ± 24.2 | [8] |
| This compound-treated | 30 days post-PCI | 67.3 ± 62.5 | [8] |
| Ticagrelor-treated | 30 days post-PCI | 21.1 ± 26.1 | [8] |
PCI = Percutaneous Coronary Intervention
Table 3: Platelet Reactivity Index (PRI) with this compound Measured by VASP Phosphorylation Assay
| Treatment Group | Time Point | Platelet Reactivity Index (PRI) (%) | Reference |
| This compound 60 mg LD | 24 hours | 8.9 | [6] |
| Clopidogrel 300 mg LD | 24 hours | 54.7 | [6] |
| Clopidogrel 600 mg LD | 24 hours | 39.0 | [6] |
LD = Loading Dose
Experimental Protocols
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 4. thrombosiscanada.ca [thrombosiscanada.ca]
- 5. This compound (Effient), an Adenosine Diphosphate Receptor Antagonist for the Treatment Of Acute Coronary Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comparison of the antiplatelet effects of this compound and high-dose clopidogrel as assessed by VASP-phosphorylation and light transmission aggregometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of Light Transmission Aggregometry With Impedance Aggregometry in Patients on Potent P2Y12 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of platelet inhibition by this compound versus ticagrelor over time in patients with acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Prasugrel and its Metabolites by HPLC and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Prasugrel and its metabolites in biological matrices, primarily human plasma, using High-Performance Liquid Chromatography (HPLC) and tandem mass spectrometry (MS/MS).
Introduction
This compound is a prodrug, a member of the thienopyridine class of ADP receptor inhibitors, which prevent platelet aggregation.[1] To exert its pharmacological effect, this compound undergoes in vivo conversion to its active metabolite, R-138727.[1][2] This conversion involves a rapid hydrolysis by esterases to an intermediate metabolite (PIM; R-95913), followed by a cytochrome P450-dependent oxidation to the active metabolite (PAM; R-138727).[1][3] The active metabolite contains a reactive thiol group that irreversibly binds to the P2Y12 receptor on platelets.[1] Due to the reactivity and instability of this thiol group, derivatization is a critical step in the bioanalysis of the active metabolite.[4][5][6]
This guide outlines validated LC-MS/MS methods for the sensitive and selective quantification of this compound's active and inactive metabolites, crucial for pharmacokinetic, pharmacodynamic, and bioequivalence studies.
Metabolic Pathway of this compound
This compound is metabolized in the body to form its pharmacologically active metabolite and several inactive metabolites. Understanding this pathway is essential for designing analytical methods that can accurately quantify the key analytes.
Caption: Metabolic conversion of this compound to its active and inactive metabolites.
Experimental Protocols
Two primary LC-MS/MS-based bioanalytical assays have been developed and validated for the quantification of this compound's metabolites in human plasma: one for the active metabolite and another for the inactive metabolites.[4][5][6]
Protocol 1: Quantification of the Active Metabolite (R-138727)
This protocol requires immediate derivatization of the active metabolite's thiol group to ensure its stability during sample processing and storage.[4][5][6]
1. Sample Preparation (Human Plasma)
-
Blood Collection: Collect whole blood into tubes containing an appropriate anticoagulant.
-
Derivatization: Immediately after collection, treat the blood with 2-bromo-3'-methoxyacetophenone to stabilize the active metabolite.[4][5][6]
-
Plasma Separation: Centrifuge the derivatized blood sample to separate the plasma.
-
Extraction:
-
Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. Chromatographic Conditions
-
HPLC System: A high-performance liquid chromatography system capable of gradient or isocratic elution.
-
Mobile Phase:
-
A typical mobile phase consists of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile with 0.1% formic acid).[8]
-
-
Elution: An isocratic elution mode is often employed.[7]
-
Flow Rate: Maintain a constant flow rate suitable for the column dimensions.
-
Column Temperature: Maintain a controlled column temperature (e.g., 45°C) for reproducible chromatography.[1]
3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer is used for its high selectivity and sensitivity.[4][5][6]
-
Ionization Mode: Positive electrospray ionization (ESI+) is typically used.[4][5][6]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification.
-
Data Acquisition: Use appropriate software for data acquisition and analysis.
Protocol 2: Quantification of Inactive Metabolites
This protocol is designed for the simultaneous quantification of three inactive metabolites of this compound.
1. Sample Preparation (Human Plasma)
-
Plasma Separation: Centrifuge whole blood to obtain plasma.
-
Extraction:
-
Solid Phase Extraction (SPE): Utilize an appropriate SPE cartridge and procedure to extract the inactive metabolites from the plasma.
-
-
Reconstitution: Evaporate the eluate and reconstitute the residue in the mobile phase.
2. Chromatographic and Mass Spectrometric Conditions
The chromatographic and mass spectrometric conditions are similar to those used for the active metabolite, with adjustments to the MRM transitions for each specific inactive metabolite. The analytes are detected and quantified using a triple quadrupole mass spectrometer with positive electrospray ionization.[4][5][6]
Workflow for this compound Metabolite Quantification
The following diagram illustrates the general workflow for the quantification of this compound metabolites in human plasma.
Caption: General experimental workflow for this compound metabolite analysis.
Quantitative Data Summary
The following tables summarize the quantitative performance of the described LC-MS/MS methods for the analysis of this compound metabolites.
Table 1: Quantitative Parameters for the Active Metabolite (R-138727) Assay
| Parameter | Value | Reference |
| Linearity Range | 0.2 - 120 ng/mL | [7] |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL | [7] |
| Intra-batch Precision (%RSD) | 3.9 - 9.6% | [7] |
| Inter-batch Precision (%RSD) | 3.9 - 9.6% | [7] |
| Intra-batch Accuracy | 95.2 - 102.2% | [7] |
| Inter-batch Accuracy | 95.2 - 102.2% | [7] |
| Dilution Factor | 10x | [4][5][6] |
Table 2: Quantitative Parameters for the Inactive Metabolites Assay
| Parameter | Value | Reference |
| Linearity Range | 1 - 500 ng/mL | [4][5][6] |
| Inter-day Accuracy | -10.5% to 12.5% | [4][5][6] |
| Precision (%RSD) | 2.4% to 6.6% | [4][5][6] |
| Dilution Factor | 5x | [4][5][6] |
Conclusion
The described LC-MS/MS methods provide sensitive, specific, and reliable quantification of this compound's active and inactive metabolites in human plasma. The critical step of derivatizing the active metabolite ensures its stability and allows for accurate measurement. These protocols and the associated quantitative data serve as a valuable resource for researchers and scientists in the field of drug development and clinical pharmacology. Adherence to these detailed methodologies will facilitate robust and reproducible bioanalytical results in studies involving this compound.
References
- 1. au.edu.sy [au.edu.sy]
- 2. researchgate.net [researchgate.net]
- 3. This compound Intermediate Metabolite Modulates Platelet Inhibition by Negatively Interfering With an Active Metabolite: An Ex Vivo, In Vitro, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of the active and inactive metabolites of this compound in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of the active and inactive metabolites of this compound in human plasma by liquid chromatography/tandem mass spectrometry (2007) | Nagy A. Farid | 128 Citations [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of this compound active metabolite R-138727 in human plasma: a sensitive, highly selective and fast LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Analyzed with HPLC - AppNote [mtc-usa.com]
Application Note: Cell-Based Assays to Study Prasugrel's Effect on Platelet Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prasugrel is a potent third-generation thienopyridine antiplatelet agent used to reduce the risk of thrombotic cardiovascular events in patients with acute coronary syndrome (ACS) undergoing percutaneous coronary intervention (PCI).[1] As a prodrug, this compound is rapidly metabolized in the liver to its active metabolite, R-138727.[2] This active metabolite irreversibly binds to the P2Y12 receptor on the platelet surface, a key receptor for adenosine diphosphate (ADP).[2][3] By blocking the P2Y12 receptor, this compound effectively inhibits ADP-mediated platelet activation and aggregation for the lifespan of the platelet, which is typically 7 to 10 days.[2][3]
This application note provides detailed protocols for key cell-based assays to investigate the pharmacodynamic effects of this compound on platelet signaling pathways. These assays are crucial for understanding its mechanism of action, evaluating its efficacy, and for the development of novel antiplatelet therapies. The assays described herein include light transmission aggregometry (LTA), flow cytometry for P-selectin expression and Vasodilator-Stimulated Phosphoprotein (VASP) phosphorylation.
Mechanism of Action of this compound
This compound's active metabolite, R-138727, selectively and irreversibly antagonizes the P2Y12 receptor. The binding of ADP to the P2Y12 receptor is a critical step in the amplification of platelet activation and aggregation.[1] Inhibition of this receptor by this compound's active metabolite blocks the downstream signaling cascade, which includes the inhibition of adenylyl cyclase, leading to lower levels of cyclic adenosine monophosphate (cAMP) and consequently reduced activation of glycoprotein (GP) IIb/IIIa receptors.[3] The GP IIb/IIIa receptors are essential for platelet aggregation as they mediate the cross-linking of platelets via fibrinogen.[3]
Caption: this compound's effect on the platelet signaling pathway.
Quantitative Data on this compound's Effects
The following tables summarize the quantitative effects of this compound on platelet function as measured by various cell-based assays.
Table 1: Inhibition of Platelet Aggregation (IPA) by this compound
| Agonist (ADP Concentration) | This compound Loading Dose | Time Post-Dose | Mean IPA (%) | Reference |
| 20 µM | 60 mg | 30 minutes | 52.1 | [4] |
| 20 µM | 60 mg | 4 hours | 89.7 | [4] |
| 20 µM | 60 mg | 24 hours | 78.8 | [5] |
| 5 µM | 60 mg | 24 hours | 84.1 | [5] |
Table 2: Effect of this compound on VASP Phosphorylation
| This compound Loading Dose | Time Post-Dose | Mean VASP Platelet Reactivity Index (PRI) (%) | Reference |
| 60 mg | 24 hours | 8.9 | [6][7] |
| 60 mg | - | 34.3 ± 23.1 | [8] |
Table 3: Effect of this compound on Platelet Reactivity Units (PRU) using VerifyNow Assay
| This compound Loading Dose | Time Post-Dose | Mean PRU | Reference |
| 20 mg | 2 hours | Significant reduction from baseline | [9] |
| 20 mg | 4 hours | Significant reduction from baseline (STEMI patients) | [9] |
| 60 mg | 6 hours | 57.9 | [10][11] |
Experimental Protocols
Caption: General experimental workflow for assessing this compound's effects.
Light Transmission Aggregometry (LTA)
LTA is the gold standard for assessing platelet aggregation. It measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
a. Materials:
-
Whole blood collected in 3.2% sodium citrate tubes.
-
ADP (adenosine diphosphate) solution (e.g., 20 µM and 5 µM).
-
Platelet-poor plasma (PPP) as a reference.
-
Aggregometer.
b. Method:
-
PRP and PPP Preparation:
-
Centrifuge whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.
-
Carefully collect the supernatant (PRP).
-
Centrifuge the remaining blood at 1500-2000 x g for 15-20 minutes to obtain PPP.
-
-
Incubation with this compound:
-
Incubate PRP with the active metabolite of this compound or vehicle control at 37°C for a specified time.
-
-
Aggregation Measurement:
-
Set the aggregometer baseline (0% aggregation) with PRP and the 100% aggregation with PPP.[12]
-
Add the agonist (ADP) to the PRP sample.
-
Record the change in light transmission for a defined period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Maximal platelet aggregation (MPA) is determined from the aggregation curve.
-
Inhibition of platelet aggregation (IPA) is calculated as: IPA (%) = [(MPA_control - MPA_this compound) / MPA_control] x 100.
-
Flow Cytometry: P-Selectin Expression
P-selectin is a marker of platelet alpha-granule release and is expressed on the platelet surface upon activation. Flow cytometry can quantify the percentage of platelets expressing P-selectin.
a. Materials:
-
Whole blood collected in 3.2% sodium citrate tubes.
-
Fluorescently labeled anti-CD62P (P-selectin) antibody.
-
Fluorescently labeled anti-CD41 or anti-CD61 antibody (to identify platelets).
-
ADP solution.
-
Fixation solution (e.g., 1% paraformaldehyde).
-
Flow cytometer.
b. Method:
-
Incubation and Staining:
-
Incubate whole blood with the active metabolite of this compound or vehicle control.
-
Add ADP to induce platelet activation.
-
Add the fluorescently labeled antibodies and incubate in the dark at room temperature for 15-20 minutes.
-
-
Fixation:
-
Add fixation solution to stop the reaction and stabilize the cells.
-
-
Acquisition:
-
Acquire samples on a flow cytometer, gating on the platelet population based on forward and side scatter characteristics and positive staining for a platelet-specific marker (CD41/CD61).
-
-
Data Analysis:
-
Determine the percentage of P-selectin positive platelets in the this compound-treated and control samples.
-
Flow Cytometry: VASP Phosphorylation
Vasodilator-Stimulated Phosphoprotein (VASP) is an intracellular protein involved in the regulation of platelet activation. The phosphorylation state of VASP is regulated by the P2Y12 receptor signaling pathway.[13] A low level of VASP phosphorylation is indicative of P2Y12 receptor activation, while a high level indicates P2Y12 receptor inhibition.[14][15]
a. Materials:
-
Whole blood collected in 3.2% sodium citrate tubes.
-
PGE1 (prostaglandin E1) solution.
-
ADP solution.
-
Permeabilization and fixation reagents.
-
Primary antibody against phosphorylated VASP (Ser239).
-
Fluorescently labeled secondary antibody.
-
Flow cytometer.
b. Method:
-
Platelet Treatment:
-
Incubate whole blood with PGE1 alone (positive control for VASP phosphorylation) or with PGE1 and ADP (to assess P2Y12-mediated inhibition of VASP phosphorylation).
-
A separate aliquot is treated with this compound's active metabolite prior to the addition of PGE1 and ADP.
-
-
Fixation and Permeabilization:
-
Fix the cells to preserve the phosphorylation state.
-
Permeabilize the platelet membrane to allow intracellular antibody staining.
-
-
Staining:
-
Incubate with the primary anti-phospho-VASP antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
-
Acquisition:
-
Acquire samples on a flow cytometer.
-
-
Data Analysis:
-
Calculate the Platelet Reactivity Index (PRI) based on the median fluorescence intensity (MFI) of the stained platelets: PRI (%) = [(MFI_PGE1 - MFI_PGE1+ADP) / MFI_PGE1] x 100. A lower PRI indicates greater P2Y12 inhibition by this compound.
-
Conclusion
The cell-based assays outlined in this application note provide robust and reproducible methods for characterizing the antiplatelet effects of this compound. Light transmission aggregometry offers a functional measure of platelet aggregation, while flow cytometry allows for a more detailed analysis of specific signaling events such as P-selectin expression and VASP phosphorylation. By employing these techniques, researchers can gain a comprehensive understanding of how this compound modulates platelet function, aiding in the discovery and development of new antithrombotic therapies.
References
- 1. ahajournals.org [ahajournals.org]
- 2. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. New Study Shows this compound Achieves Faster Onset and Higher Levels of Platelet Inhibition than Clopidogrel at Approved or Higher Doses - Press Releases - Media - Daiichi Sankyo [daiichisankyo.com]
- 5. A comparison of this compound and clopidogrel loading doses on platelet function: magnitude of platelet inhibition is related to active metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparison of the antiplatelet effects of this compound and high-dose clopidogrel as assessed by VASP-phosphorylation and light transmission aggregometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (PDF) A comparison of the antiplatelet effects of this compound and high-dose clopidogrel as assessed by VASP-phosphorylation and light transmission aggregometry. (2007) | Joseph A. Jakubowski | 83 Citations [scispace.com]
- 8. High on-treatment platelet reactivity after this compound loading dose and cardiovascular events after percutaneous coronary intervention in acute coronary syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Platelet inhibition after loading dose of this compound in patients with ST-elevation and non-ST-elevation acute coronary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Effect on platelet reactivity from a this compound loading dose after a clopidogrel loading dose compared with a this compound loading dose alone: Transferring From Clopidogrel Loading Dose to this compound Loading Dose in Acute Coronary Syndrome Patients (TRIPLET): a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Flow cytometry analysis of intracellular VASP phosphorylation for the assessment of activating and inhibitory signal transduction pathways in human platelets--definition and detection of ticlopidine/clopidogrel effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biocytex.fr [biocytex.fr]
- 15. Assessment of a flow cytometry technique for studying signaling pathways in platelets: Monitoring of VASP phosphorylation in clinical samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Murine Models of Arterial Injury in Prasugrel Research
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a detailed overview of common murine models of arterial injury used to evaluate the efficacy of Prasugrel, a P2Y12 receptor antagonist. The included protocols and data are intended to guide researchers in designing and executing preclinical studies to investigate the antithrombotic and anti-inflammatory properties of this compound.
Introduction to this compound and Murine Models of Arterial Injury
This compound is a thienopyridine antiplatelet agent that, through its active metabolite, irreversibly blocks the P2Y12 component of ADP receptors on the platelet surface.[1][2] This action inhibits platelet activation and aggregation, which are critical steps in the formation of arterial thrombi.[2][3] Murine models of arterial injury are essential tools for studying the in vivo effects of antiplatelet drugs like this compound. These models mimic aspects of human conditions such as thrombosis following plaque rupture and restenosis after angioplasty.[4][5] Commonly used models include the ferric chloride (FeCl3)-induced thrombosis model and the carotid artery ligation model for neointimal hyperplasia.[6][7][8]
This compound's Mechanism of Action
This compound is a prodrug that is rapidly absorbed and metabolized in the liver by cytochrome P450 enzymes into its active metabolite, R-138727.[1][3] This active metabolite then irreversibly binds to the P2Y12 receptor on platelets.[2] The blockade of the P2Y12 receptor prevents ADP-mediated activation of the glycoprotein IIb/IIIa receptor complex, a key step in platelet aggregation and thrombus formation.[3] This inhibitory effect lasts for the lifespan of the platelet.[2]
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. Mouse Models of Arteriosclerosis: From Arterial Injuries to Vascular Grafts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mouse models of neointimal hyperplasia: techniques and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prevention of occlusive arterial thrombus formation by a single loading dose of this compound suppresses neointimal hyperplasia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of Mouse Carotid Artery Ligation Model of Intimal Thickening to Probe Vascular Smooth Muscle Cell Remodeling and Function in Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ferric chloride-induced arterial thrombosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometric Analysis of Platelet Activation Markers with Prasugrel
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prasugrel is a potent thienopyridine antiplatelet agent that, along with its active metabolite, irreversibly binds to the P2Y12 adenosine diphosphate (ADP) receptor on platelets.[1][2] This action inhibits ADP-mediated platelet activation and aggregation, a critical pathway in the formation of thrombi.[1][3] Flow cytometry is a powerful tool for assessing the pharmacodynamic effects of this compound by quantifying specific platelet activation markers. This document provides detailed protocols for analyzing key markers of platelet activation—P-selectin (CD62P), activated glycoprotein IIb/IIIa (GPIIb/IIIa), and vasodilator-stimulated phosphoprotein (VASP) phosphorylation—in response to this compound treatment.
This compound's Mechanism of Action:
This compound is a prodrug that is rapidly metabolized to its active metabolite, R-138727.[1] R-138727 then forms an irreversible covalent bond with the P2Y12 receptor on the platelet surface.[1] The P2Y12 receptor, when activated by ADP, initiates a signaling cascade that leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, resulting in platelet activation. By blocking the P2Y12 receptor, this compound's active metabolite prevents this signaling, leading to the inhibition of platelet activation and aggregation.[1][4]
Key Platelet Activation Markers
-
P-selectin (CD62P): An alpha-granule membrane protein that is translocated to the platelet surface upon activation and degranulation.[5] Increased P-selectin expression is a direct indicator of platelet activation.[6]
-
Activated Glycoprotein IIb/IIIa (GPIIb/IIIa): This integrin complex undergoes a conformational change upon platelet activation, enabling it to bind fibrinogen and mediate platelet aggregation.[5] The monoclonal antibody PAC-1 specifically recognizes the activated form of GPIIb/IIIa.[7]
-
VASP Phosphorylation: Vasodilator-stimulated phosphoprotein (VASP) is an intracellular protein involved in the regulation of actin dynamics.[8] Its phosphorylation state is dependent on the P2Y12 signaling pathway. Inhibition of the P2Y12 receptor by this compound leads to increased VASP phosphorylation, making it a specific marker for P2Y12 inhibition.[9]
Data Presentation
The following tables summarize the expected quantitative effects of this compound on platelet activation markers as measured by flow cytometry.
Table 1: Effect of this compound on P-selectin (CD62P) Expression and Activated GPIIb/IIIa (PAC-1 Binding)
| Treatment Group | Agonist | P-selectin Expression (MFI) | Activated GPIIb/IIIa (MFI) |
| Baseline (No Drug) | 20 µM ADP | 11.7 | 21.8 |
| This compound (60 mg LD) | 20 µM ADP | 2.0 | 4.3 |
*MFI: Mean Fluorescence Intensity; LD: Loading Dose. Data is illustrative and based on comparative studies.[10]
Table 2: Effect of this compound on VASP Platelet Reactivity Index (PRI)
| Treatment Group | VASP Platelet Reactivity Index (PRI %) |
| Baseline (No Drug) | ~80% |
| This compound (60 mg LD) | 8.9% |
*LD: Loading Dose. A lower PRI indicates a higher level of P2Y12 receptor inhibition.[9]
Experimental Protocols
Protocol for P-selectin (CD62P) and Activated GPIIb/IIIa (PAC-1) Analysis
This protocol describes the analysis of P-selectin expression and activated GPIIb/IIIa in whole blood using flow cytometry.
Materials:
-
Freshly collected human whole blood in 3.2% sodium citrate.
-
This compound or vehicle control.
-
Adenosine diphosphate (ADP) solution (e.g., 20 µM).
-
Phycoerythrin (PE)-conjugated anti-CD62P antibody.
-
Fluorescein isothiocyanate (FITC)-conjugated PAC-1 antibody.
-
Peridinin-Chlorophyll-Protein (PerCP)-conjugated anti-CD61 antibody (platelet-specific marker).
-
Isotype control antibodies (PE-IgG1, FITC-IgM).
-
Phosphate-buffered saline (PBS).
-
1% Paraformaldehyde solution (for fixation).
-
Flow cytometer.
Procedure:
-
Blood Collection: Collect blood into a 3.2% sodium citrate tube using a 21-gauge needle, discarding the first 2-3 mL to avoid platelet activation.[4]
-
In Vitro Treatment: Aliquot whole blood into tubes. Add this compound at the desired concentration (or vehicle control) and incubate for the specified time at 37°C.
-
Platelet Activation: Add ADP solution to the treated blood samples to a final concentration of 20 µM and incubate for 5 minutes at room temperature. Include an unstimulated control (no ADP).
-
Antibody Staining: To 50 µL of the blood sample, add saturating concentrations of anti-CD62P-PE, PAC-1-FITC, and anti-CD61-PerCP antibodies. For negative controls, use isotype control antibodies in separate tubes.[11]
-
Incubation: Incubate for 20 minutes at room temperature in the dark.[12]
-
Fixation: Add 1 mL of 1% paraformaldehyde solution to each tube and vortex gently.[12]
-
Flow Cytometry Analysis: Acquire data on a flow cytometer. Gate on the CD61-positive platelet population. Analyze the mean fluorescence intensity (MFI) of CD62P-PE and PAC-1-FITC.
Protocol for VASP Phosphorylation Assay
This protocol measures the phosphorylation state of VASP as a specific indicator of P2Y12 receptor inhibition by this compound.
Materials:
-
Freshly collected human whole blood in 3.2% sodium citrate.
-
This compound or vehicle control.
-
Platelet VASP/P2Y12 test kit (e.g., from Biocytex/Stago), which typically includes:
-
Prostaglandin E1 (PGE1) solution.
-
PGE1 + ADP solution.
-
Fixation and permeabilization reagents.
-
Primary antibody against phosphorylated VASP (VASP-P).
-
FITC-conjugated secondary antibody.
-
-
Flow cytometer.
Procedure:
-
Blood Collection: Collect blood as described in the previous protocol.
-
In Vitro Treatment: Treat whole blood with this compound or vehicle control as described above.
-
Sample Preparation: For each sample, prepare two tubes:
-
Tube 1: Add PGE1 solution.
-
Tube 2: Add PGE1 + ADP solution.
-
-
Incubation: Add 10 µL of the treated whole blood to each tube and incubate for 10 minutes at room temperature.[13]
-
Fixation and Permeabilization: Follow the manufacturer's instructions for fixation and permeabilization of the platelets.[13]
-
Immunostaining:
-
Add the primary anti-VASP-P antibody to both tubes and incubate for 10 minutes at room temperature in the dark.
-
If using an unconjugated primary antibody, wash the cells and then add the FITC-conjugated secondary antibody, followed by another 10-minute incubation in the dark.[1]
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Gate on the platelet population based on forward and side scatter characteristics.
-
Data Analysis: Calculate the Platelet Reactivity Index (PRI) using the following formula: PRI (%) = [ (MFIPGE1 - MFIPGE1+ADP) / MFIPGE1 ] x 100 Where MFI is the Mean Fluorescence Intensity of the platelet population.[1]
Visualizations
Caption: this compound's mechanism of action on the platelet P2Y12 receptor.
Caption: Experimental workflow for P-selectin and PAC-1 analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Impact of this compound and Ticagrelor on Platelet Reactivity in Patients With Acute Coronary Syndrome: A Meta-Analysis [frontiersin.org]
- 4. Flow cytometry analysis of platelet P-selectin expression in whole blood--methodological considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 6. An Assay of Measuring Platelet Reactivity Using Monoclonal Antibody against Activated Platelet Glycoprotein IIb/IIIa in Patients Taking Clopidogrel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Vasodilator-Stimulated Phosphoprotein (VASP) Assay | Thoracic Key [thoracickey.com]
- 9. A comparison of the antiplatelet effects of this compound and high-dose clopidogrel as assessed by VASP-phosphorylation and light transmission aggregometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Greater reduction of platelet activation markers and platelet-monocyte aggregates by this compound compared to clopidogrel in stable coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A simplified flow cytometric method for detection of inherited platelet disorders—A comparison to the gold standard light transmission aggregometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Platelet Activation [bdbiosciences.com]
- 13. biocytex.fr [biocytex.fr]
Troubleshooting & Optimization
Prasugrel Technical Support Center: Enhancing Solubility and Stability in Experimental Buffers
Welcome to the Prasugrel Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges related to the solubility and stability of this compound in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in experimental buffers.
| Issue | Potential Cause | Recommended Solution |
| This compound precipitates out of solution upon addition to aqueous buffer. | pH of the buffer is too high: this compound hydrochloride is practically insoluble in buffers with a pH of 6.0 and above. | Maintain the buffer pH between 1.0 and 4.0, where this compound hydrochloride exhibits higher solubility. For experiments requiring a higher pH, consider using a co-solvent or a solubility-enhancing technique. |
| Insufficient mixing or inappropriate solvent for stock solution: this compound may not be fully dissolved in the initial stock solution. | Prepare the stock solution in a suitable organic solvent such as methanol, in which it is freely soluble.[1] Ensure complete dissolution by vortexing or brief sonication before adding it to the aqueous buffer. | |
| Final concentration exceeds solubility limit: The final concentration of this compound in the aqueous buffer may be above its solubility limit at that specific pH. | Lower the final concentration of this compound in the experimental buffer. If a higher concentration is necessary, employ solubility enhancement methods. | |
| Inconsistent experimental results or loss of drug activity over time. | Degradation of this compound: this compound is susceptible to hydrolysis, oxidation, and photolysis, especially in aqueous solutions.[2][3] | Prepare fresh solutions for each experiment. Protect solutions from light and heat. For longer-term storage, consider storing aliquots of the stock solution at -20°C or -80°C. |
| Interaction with other components in the buffer: Certain buffer components may accelerate the degradation of this compound. | Use high-purity reagents for buffer preparation. If stability issues persist, consider using a different buffer system. | |
| Difficulty in achieving the desired concentration of this compound. | Poor initial solubility: The inherent low aqueous solubility of this compound can make it challenging to prepare concentrated solutions. | Utilize solubility enhancement techniques such as the use of co-solvents (e.g., methanol, acetonitrile), cyclodextrins, or preparing nanosuspensions. |
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound hydrochloride in different pH buffers?
A1: The solubility of this compound hydrochloride is highly dependent on pH. It is soluble in acidic conditions and practically insoluble in neutral to alkaline conditions.
This compound Hydrochloride Solubility Profile [1][4][5]
| pH | Solubility Description | Approximate Solubility (mg/mL) |
| 1.0 - 2.0 | Soluble | > 1.0 |
| 3.0 - 4.0 | Slightly Soluble | 0.1 - 1.0 |
| 5.0 | Very Slightly Soluble | 0.01 - 0.1 |
| 6.0 - 7.5 | Practically Insoluble | < 0.01 |
Q2: How stable is this compound in aqueous solutions?
A2: this compound is susceptible to degradation in aqueous solutions through several pathways, including hydrolysis, oxidation, and photolysis.[2][3] The rate of degradation is influenced by pH, temperature, and exposure to light. It is most sensitive to basic conditions.[6] For optimal stability, it is recommended to prepare fresh solutions before use and to protect them from light.
Q3: What are the main degradation products of this compound?
A3: Forced degradation studies have identified several degradation products resulting from hydrolysis, oxidation, and photolysis. The primary degradation pathway often involves the hydrolysis of the ester group.[7] Stability-indicating HPLC methods are crucial for separating this compound from its degradation products.[2][6]
Q4: Can I use co-solvents to improve this compound's solubility?
A4: Yes, co-solvents can significantly improve the solubility of this compound. Methanol and acetonitrile are commonly used.[1] However, it is important to consider the potential impact of the co-solvent on your experimental system, such as cell viability in in-vitro assays. Always include appropriate vehicle controls in your experiments.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound hydrochloride in methanol.
Materials:
-
This compound hydrochloride powder
-
Methanol (HPLC grade)
-
Vortex mixer
-
Analytical balance
-
Microcentrifuge tubes
Procedure:
-
Weigh the required amount of this compound hydrochloride powder using an analytical balance. The molecular weight of this compound hydrochloride is 409.9 g/mol .
-
Dissolve the powder in the appropriate volume of methanol to achieve a 10 mM concentration.
-
Vortex the solution until the this compound hydrochloride is completely dissolved. Brief sonication can be used to aid dissolution if necessary.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Stability Testing of this compound using HPLC
This protocol outlines a stability-indicating HPLC method for the analysis of this compound and its degradation products.[6][8][9][10][11][12]
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of a buffer (e.g., 0.05M potassium dihydrogen orthophosphate) and acetonitrile (e.g., in a 30:70 ratio).[6] The pH of the aqueous phase should be acidic (e.g., pH 3.0-4.0).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm[13]
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Procedure:
-
Prepare a standard solution of this compound in the mobile phase at a known concentration.
-
Prepare your experimental samples by diluting the stock solution in the desired buffer.
-
To assess stability, incubate the experimental samples under desired stress conditions (e.g., different temperatures, pH values, or light exposure).
-
At specified time points, withdraw aliquots of the samples, filter them through a 0.45 µm syringe filter, and inject them into the HPLC system.
-
Analyze the chromatograms to determine the peak area of this compound and any degradation products. The percentage of remaining this compound can be calculated by comparing the peak area at each time point to the initial peak area.
Protocol 3: Enhancing this compound Solubility with β-Cyclodextrin
This protocol describes the preparation of a this compound-β-cyclodextrin inclusion complex using the kneading method to improve aqueous solubility.[14][15][16]
Materials:
-
This compound hydrochloride
-
β-Cyclodextrin
-
Deionized water
-
Mortar and pestle
-
Vacuum oven
Procedure:
-
Determine the desired molar ratio of this compound to β-cyclodextrin (e.g., 1:1 or 1:2).
-
In a mortar, add the β-cyclodextrin and triturate it with a small amount of deionized water to form a homogeneous paste.
-
Slowly add the this compound hydrochloride powder to the paste while continuously kneading with the pestle.
-
Continue kneading for a specified period (e.g., 60 minutes) to ensure thorough mixing and complex formation.
-
Dry the resulting paste in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
The resulting solid inclusion complex can be crushed into a fine powder and used for preparing aqueous solutions.
Visualizations
References
- 1. This compound | C20H20FNO3S | CID 6918456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Degradation Chemistry of this compound Hydrochloride: Part 1-Drug Substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation, Characterization and Evaluation of this compound Hydrochloride Nanosuspensions: Its enhancement of dissolution rate and oral bioavailability | Auctores [auctoresonline.org]
- 5. US20130045251A1 - Pharmaceutical composition for improving solubility of this compound and its preparation method - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. sphinxsai.com [sphinxsai.com]
- 9. researchgate.net [researchgate.net]
- 10. Analytical method development and validation of this compound in bulk and its pharmaceutical formulation using the RP-HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stability-Indicating LC Method for the Determination of this compound Hydrochloride in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. au.edu.sy [au.edu.sy]
- 14. oatext.com [oatext.com]
- 15. sciforum.net [sciforum.net]
- 16. A New Approach to the Preparation of Inclusion Complexes with Cyclodextrins: Studying Their Stability Using Molecular Dynamics Methods | MDPI [mdpi.com]
Optimizing Prasugrel Dosage in Animal Models of Cardiovascular Disease: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing prasugrel dosage in preclinical animal models of cardiovascular disease. The following troubleshooting guides, frequently asked questions (FAQs), and detailed protocols are designed to address common challenges and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose of this compound for a new animal model of thrombosis?
A1: The optimal starting dose of this compound is highly dependent on the animal species and the specific model of cardiovascular disease. For a novel thrombosis model, it is advisable to begin with a dose range that has proven effective in similar published studies. For instance, in rat models of arterial thrombosis, oral doses of 0.1-1 mg/kg/day have shown significant efficacy.[1] In rabbits, a dose of 1 mg/kg has been used to achieve submaximal inhibition of platelet aggregation.[2] A pilot dose-response study is crucial to determine the optimal balance between antithrombotic efficacy and bleeding risk for your specific model.
Q2: How should this compound be prepared and administered for oral dosing in animals?
A2: this compound is a prodrug that is rapidly hydrolyzed in vivo.[3][4][5] For oral administration, this compound hydrochloride can be suspended in a suitable vehicle such as 0.5% w/v methylcellulose or carboxymethylcellulose. It is critical to ensure a uniform suspension before each administration to guarantee accurate dosing. Administration is typically performed via oral gavage. The stability of the this compound formulation should be considered, and fresh preparations are recommended for optimal results.
Q3: How can I monitor the antiplatelet effect of this compound in my animal model?
A3: The most common method to monitor the antiplatelet effect of this compound is through ex vivo platelet aggregation assays.[6][7] Blood samples are collected from the animals at specified time points after this compound administration. Platelet-rich plasma (PRP) is then prepared, and platelet aggregation is induced using an agonist such as adenosine diphosphate (ADP) or collagen. The degree of inhibition of platelet aggregation compared to vehicle-treated controls indicates the effectiveness of this compound. Another method is the ELISA-based vasodilator-stimulated phosphoprotein (VASP) phosphorylation assay, which has shown a strong correlation with platelet aggregation.[8]
Q4: What is the expected onset and duration of action of this compound in animal models?
A4: this compound generally exhibits a rapid onset of action. In monkeys, a single oral dose of this compound resulted in robust antiplatelet effects that were sustained for up to 24 hours.[8] In rats, significant inhibition of platelet aggregation was observed from 1 to 2 hours after dosing with 1 and 3 mg/kg of this compound.[7] The inhibitory effects of multiple oral doses in dogs and monkeys reached a plateau on days 3 to 5 and were maintained during dosing.[1] Following cessation of dosing, platelet function gradually returns to baseline, with near full recovery by 7 days after the last dose in dogs and monkeys.[1]
Q5: How does the potency of this compound compare to clopidogrel in animal models?
A5: this compound is consistently reported to be more potent than clopidogrel in various animal species. In rats, the inhibition of platelet aggregation by this compound was about 10 times more potent than that of clopidogrel.[1][6] This increased potency is attributed to the more efficient in vivo generation of its active metabolite compared to clopidogrel.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in platelet aggregation response | - Improper drug administration (e.g., inaccurate gavage technique, non-uniform suspension).- Inter-animal variability in drug metabolism. | - Ensure consistent and accurate oral gavage technique.- Vigorously vortex the drug suspension before each administration.- Increase the number of animals per group to account for biological variability.- If possible, measure plasma levels of the active metabolite to correlate with platelet function. |
| Excessive bleeding or hemorrhage in treated animals | - The administered dose is too high for the specific animal model or species.- Concurrent use of other agents that may affect hemostasis. | - Perform a dose-response study to identify the lowest effective dose with an acceptable bleeding profile.- Carefully monitor animals for any signs of bleeding (e.g., hematomas, gastrointestinal bleeding).- If co-administering other drugs, evaluate their potential interaction with this compound's antiplatelet effect. |
| Lack of significant antiplatelet effect | - The administered dose is too low.- Issues with drug formulation or stability.- Incorrect timing of blood collection for platelet function assessment. | - Increase the dose of this compound in a stepwise manner.- Prepare fresh drug formulations for each experiment.- Optimize the time point for blood collection based on the known pharmacokinetics of this compound in the specific species (peak effect is typically observed a few hours after oral administration).[7] |
| Difficulty in measuring the active metabolite | - The active metabolite of this compound is unstable in plasma. | - It is essential to stabilize the active metabolite immediately after blood collection. This can be achieved by derivatization with agents like 2-bromo-3'-methoxyacetophenone.[9] |
Quantitative Data Summary
The following tables summarize effective oral dosages of this compound in various animal models of cardiovascular disease.
Table 1: Effective Oral Dosages of this compound for Inhibition of Platelet Aggregation
| Animal Species | Dose Range | Agonist | Duration of Treatment | Key Findings | Reference |
| Rat | 0.3 - 3 mg/kg/day | ADP | Multiple Doses | More potent inhibition compared to clopidogrel (3-30 mg/kg/day). | [1] |
| Dog | 0.03 - 0.3 mg/kg/day | ADP | 14 days | Potent, dose-related, and cumulative inhibition. | [1] |
| Monkey | 0.1 and 0.3 mg/kg/day | ADP | 14 days | Potent, dose-related, and cumulative inhibition. | [1] |
| Rabbit | 1 and 3 mg/kg/day | ADP | 7 days | Significant inhibition of platelet aggregation (56.2% and 71.0% respectively). | [2] |
| Microminipig | 1 - 10 mg/kg (with aspirin) | ADP, Collagen | 7 days | Significant inhibition of platelet aggregation. | [10] |
Table 2: Effective Oral Dosages of this compound in Animal Models of Thrombosis
| Animal Model | Animal Species | Dose Range | Duration of Treatment | Key Findings | Reference |
| Electrically-induced arterial thrombosis | Rat | 0.1 - 1 mg/kg/day | Multiple Doses | Significantly prolonged time to arterial occlusion and increased arterial patency. | [1] |
| Arteriovenous (AV) shunt thrombosis | Rat | 1 and 3 mg/kg | Single Dose | Significantly reduced thrombus weight in a dose-related manner. | [7] |
| Carotid artery thrombosis | Rabbit | 0.03 - 10 mg/kg/day | 3 days | Dose-dependent reduction in thrombus weight. | [11] |
| Acute Myocardial Infarction | Hypercholesterolemic Rat | Not specified | 28 days | Increased survival and improved histopathological picture. | [12] |
Experimental Protocols
Protocol 1: Induction of Arterial Thrombosis in Rats (Electrically-induced)
-
Animal Preparation: Anesthetize male Sprague-Dawley rats.
-
Surgical Procedure: Isolate a section of the carotid artery.
-
Thrombosis Induction: Apply a small piece of filter paper saturated with ferric chloride (FeCl3) solution to the adventitial surface of the artery for a defined period. Alternatively, apply a controlled electrical current to the artery to induce endothelial injury.
-
This compound Administration: Administer this compound or vehicle orally via gavage daily for a predetermined number of days prior to the thrombosis induction.
-
Monitoring: Monitor arterial blood flow using a Doppler flow probe to determine the time to occlusion.
-
Outcome Assessment: After the experiment, the thrombosed arterial segment can be harvested for histological analysis and thrombus weight measurement.
Protocol 2: Ex Vivo Platelet Aggregation Assay
-
Blood Collection: At a specified time after the final this compound or vehicle administration, collect whole blood from the anesthetized animal via cardiac puncture or from a cannulated artery into tubes containing an anticoagulant (e.g., 3.8% sodium citrate).
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature to obtain PRP.
-
Platelet-Poor Plasma (PPP) Preparation: Further centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 15-20 minutes to obtain PPP, which is used as a blank.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration using PPP.
-
Aggregation Measurement: Place the PRP sample in an aggregometer. After a brief incubation period, add a platelet agonist (e.g., ADP or collagen) and record the change in light transmittance for a set period.
-
Data Analysis: The maximum platelet aggregation is determined, and the percentage of inhibition of platelet aggregation in the this compound-treated group is calculated relative to the vehicle-treated control group.
Visualizations
This compound's Mechanism of Action: P2Y12 Receptor Signaling Pathway
Caption: this compound's active metabolite irreversibly inhibits the P2Y12 receptor.
General Experimental Workflow for this compound Dosage Optimization
Caption: A typical workflow for optimizing this compound dosage in animal models.
References
- 1. Repeat oral dosing of this compound, a novel P2Y12 receptor inhibitor, results in cumulative and potent antiplatelet and antithrombotic activity in several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comparison of the pharmacological profiles of this compound and ticagrelor assessed by platelet aggregation, thrombus formation and haemostasis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Correction of this compound-related bleeding by prophylactic transfusion of human platelets in a rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of the active and inactive metabolites of this compound in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effient (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 12. Disposition and metabolic fate of this compound in mice, rats, and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Variability in Platelet Inhibition with Prasugrel
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Prasugrel. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the variability observed in platelet inhibition during experimental studies.
Troubleshooting Guide
This section addresses specific issues you may encounter during your research on this compound.
| Question | Possible Causes | Troubleshooting Steps |
| Why am I observing high on-treatment platelet reactivity (HTPR) in my subjects despite administering a standard dose of this compound? | 1. Patient-Specific Factors: Underlying conditions such as poorly controlled diabetes, high body mass index (BMI ≥30 kg/m ²), renal failure, or increased age can contribute to HTPR.[1][2] 2. Impaired Metabolic Status: Elevated levels of glycosylated hemoglobin (HbA1c) and low-density lipoprotein (LDL) cholesterol are independent predictors of HTPR with this compound.[2] 3. Timing of Measurement: Platelet reactivity can be higher in the initial hours after a loading dose and may not reflect the steady-state inhibition.[3][4] 4. Assay Variability: The definition of HTPR can vary depending on the platelet function test used.[5] 5. Pre-treatment Platelet Reactivity: High baseline platelet reactivity before this compound administration is a predictor of HTPR.[6] | 1. Review Subject Characteristics: Carefully document and analyze baseline patient characteristics, including comorbidities and metabolic markers. 2. Standardize Sampling Time: Ensure consistent timing of blood sampling for platelet function testing, preferably at steady-state after a maintenance dose. 3. Utilize Multiple Assays: If feasible, use more than one method to assess platelet function to confirm HTPR. 4. Consider a Higher Loading Dose (in pre-clinical models): In experimental settings, a higher loading dose may overcome initial HTPR in some cases.[5] |
| My platelet function assay results are inconsistent across different experiments with this compound. What could be the cause? | 1. Pre-analytical Variables: Variations in blood collection, anticoagulant used, sample handling, and storage can significantly impact platelet function test results.[7][8] 2. Assay-Specific Limitations: Different platelet function assays have inherent variabilities and measure different aspects of platelet activation.[5][8] 3. Diurnal Variation: Some studies suggest potential diurnal variability in platelet reactivity, although this is less pronounced with this compound compared to clopidogrel.[9][10] 4. Instrument Calibration: Improperly calibrated equipment can lead to inconsistent results. | 1. Standardize Pre-analytical Procedures: Adhere to strict, standardized protocols for sample collection, processing, and storage. 2. Select an Appropriate Assay: Choose a platelet function test that is well-validated and suitable for your specific research question. 3. Control for Time of Day: If possible, perform experiments at the same time of day to minimize any potential diurnal effects. 4. Regularly Calibrate Equipment: Ensure all laboratory equipment is regularly maintained and calibrated according to the manufacturer's instructions. |
| Are there any known drug interactions that could be affecting the antiplatelet effect of this compound in my experiments? | 1. Concomitant Medications: While this compound has fewer significant drug-drug interactions compared to clopidogrel, co-administration of drugs that increase bleeding risk (e.g., NSAIDs, warfarin, other anticoagulants) can potentiate its effects.[11][12][13] 2. CYP3A4 Inhibitors: Strong inhibitors of CYP3A4 could potentially affect the metabolism of this compound, although this is considered less clinically significant than with clopidogrel.[1] | 1. Review Co-administered Drugs: Carefully document all concomitant medications in your study subjects. 2. Consult Interaction Databases: Utilize drug interaction databases to check for potential interactions with this compound.[14][15] |
Frequently Asked Questions (FAQs)
Mechanism of Action and Metabolism
Q1: How does this compound inhibit platelet function?
This compound is a prodrug that requires metabolic activation to exert its antiplatelet effect.[16][17][18] Its active metabolite irreversibly binds to the P2Y12 adenosine diphosphate (ADP) receptor on the surface of platelets.[19][20][21] This binding prevents ADP from activating the platelets, thereby inhibiting platelet activation and aggregation for the lifespan of the platelet.[16][17]
Q2: What is the metabolic pathway of this compound?
This compound undergoes a two-step metabolic process. First, it is rapidly hydrolyzed by esterases in the intestine and blood to an inactive intermediate thiolactone metabolite.[22][23] This intermediate is then converted in a single, efficient step by cytochrome P450 enzymes (primarily CYP3A4 and CYP2B6, and to a lesser extent CYP2C9 and CYP2C19) into its active metabolite, R-138727.[16][19][22]
References
- 1. High On-Treatment Platelet Reactivity Associated With this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prevalence and predictors of high-on treatment platelet reactivity during this compound treatment in patients with acute coronary syndrome undergoing stent implantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High on-treatment platelet reactivity after this compound loading dose and cardiovascular events after percutaneous coronary intervention in acute coronary syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical significance of platelet reactivity during this compound therapy in patients with acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Platelet Reactivity in Response to this compound Depends on the Test | tctmd.com [tctmd.com]
- 6. Factors affecting residual platelet aggregation in this compound treated patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biodatacorp.com [biodatacorp.com]
- 8. Platelet function tests: a comparative review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diurnal Variability of On-Treatment Platelet Reactivity in Clopidogrel versus this compound Treated Acute Coronary Syndrome Patients: A Pre-Specified TROPICAL-ACS Sub-Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Diurnal Variability of Platelet Aggregation in Patients with Myocardial Infarction Treated with this compound and Ticagrelor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 12. This compound (Effient): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 13. Effient (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 14. medindia.net [medindia.net]
- 15. drugs.com [drugs.com]
- 16. This compound Therapy and CYP Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. This compound (Effient), an Adenosine Diphosphate Receptor Antagonist for the Treatment Of Acute Coronary Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 19. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 20. thrombosiscanada.ca [thrombosiscanada.ca]
- 21. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 22. researchgate.net [researchgate.net]
- 23. karger.com [karger.com]
Troubleshooting common artifacts in Prasugrel platelet aggregation assays
Welcome to the technical support center for Prasugrel platelet aggregation assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common artifacts and issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit platelet aggregation?
This compound is a third-generation thienopyridine antiplatelet agent.[1] It is a prodrug that requires in vivo conversion to its active metabolite, R-138727.[2][3] This active metabolite irreversibly binds to the P2Y12 receptor on the platelet surface.[2][4] By blocking the P2Y12 receptor, this compound's active metabolite prevents ADP-mediated activation of the glycoprotein IIb/IIIa receptor complex, which is a crucial step for platelet aggregation.[1][3] This inhibition of platelet activation and aggregation lasts for the lifespan of the platelet.[2]
Q2: What is Light Transmission Aggregometry (LTA) and why is it used to assess this compound's effect?
Light Transmission Aggregometry (LTA) is considered the gold standard for assessing platelet function.[5] It measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist, such as ADP.[6][7] When platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through.[7] LTA is a valuable tool for determining the efficacy of antiplatelet drugs like this compound by quantifying the extent of platelet inhibition.[8]
Q3: What are some common agonists used in LTA for this compound-treated samples?
The most common agonist used to assess the effect of this compound is Adenosine Diphosphate (ADP), as this compound directly targets the P2Y12 ADP receptor.[4][6] Typical concentrations of ADP used are 5 µM and 20 µM.[6][9] Other agonists like collagen may also be used to assess different pathways of platelet activation.[6]
Q4: What is "High On-Treatment Platelet Reactivity" (HTPR) with this compound?
High On-Treatment Platelet Reactivity (HTPR) refers to a suboptimal antiplatelet response to this compound, meaning that platelet aggregation remains higher than expected despite treatment.[10] HTPR is a concern as it may be associated with an increased risk of thrombotic events.[11][12] The incidence of HTPR can vary depending on the platelet function test used and patient-specific factors.[11]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound platelet aggregation assays.
Issue 1: Higher than expected platelet aggregation in this compound-treated samples.
Possible Causes & Troubleshooting Steps:
-
Patient-Related Factors:
-
Non-compliance: Ensure the subject has been compliant with the this compound dosing regimen.
-
Metabolic Variation: this compound is a prodrug requiring metabolic activation, primarily by CYP3A4 and CYP2B6.[1][3] While less affected by genetic polymorphisms than clopidogrel, individual variations can still exist.[9]
-
Comorbidities: Conditions like acute coronary syndrome (ACS) can be associated with higher baseline platelet reactivity.[13][14]
-
Body Weight: Patients with a higher body weight may exhibit different pharmacodynamic responses.[15]
-
-
Pre-analytical Errors:
-
Improper Sample Collection: Ensure venipuncture is clean and avoids trauma to the vessel, which can activate platelets.[16][17] The first few milliliters of blood should be discarded.[6]
-
Incorrect Anticoagulant: Use 3.2% sodium citrate as the anticoagulant.[18] Incorrect blood-to-anticoagulant ratio can affect results.
-
Sample Handling: Gently invert the collection tube to mix the anticoagulant.[6] Vigorous shaking can cause platelet activation.
-
Time and Temperature: Process samples promptly. Delays of more than 4 hours between collection and processing can affect results.[19] Store samples at room temperature.[8]
-
-
Analytical Errors:
-
Incorrect Agonist Concentration: Verify the final concentration of ADP or other agonists in the assay.
-
Instrument Malfunction: Ensure the aggregometer is properly calibrated and maintained according to the manufacturer's instructions.
-
Issue 2: High variability in results between replicate samples.
Possible Causes & Troubleshooting Steps:
-
Inadequate Mixing: Ensure the PRP is well-mixed before pipetting into the cuvettes.
-
Pipetting Errors: Use calibrated pipettes and ensure accurate and consistent volumes are dispensed.
-
Temperature Fluctuations: Maintain a constant temperature of 37°C in the aggregometer's heating block.[20]
-
Platelet Count Variation: While some protocols suggest not adjusting the platelet count, significant differences in platelet counts between samples can contribute to variability.[5][21]
Issue 3: No or very low aggregation response even in baseline (pre-Prasugrel) samples.
Possible Causes & Troubleshooting Steps:
-
Inherited Platelet Function Disorders: The subject may have an underlying platelet disorder.
-
Concomitant Medications: Check if the subject is taking other medications that could affect platelet function, such as NSAIDs.[2]
-
Reagent Issues:
-
Expired or Improperly Stored Agonists: Ensure agonists are within their expiry date and stored correctly.
-
Platelet-Poor Plasma (PPP) Quality: The PPP used to set the 100% aggregation baseline should be free of platelets.
-
Issue 4: Artifactual aggregation or spontaneous aggregation.
Possible Causes & Troubleshooting Steps:
-
Platelet Activation during Sample Preparation: Centrifugation steps should be optimized to obtain PRP without causing excessive platelet activation.[22]
-
Presence of EDTA-dependent antibodies: In rare cases, EDTA can induce platelet clumping, leading to a falsely low platelet count (pseudothrombocytopenia).[19][23] While citrate is used for aggregation studies, contamination or patient-specific factors could be at play.
-
Lipemic or Icteric Samples: Lipemic (high lipid) or icteric (high bilirubin) samples can interfere with light transmission and may require special handling or interpretation.[7][19]
Data Presentation
Table 1: Representative Platelet Aggregation Values in Response to ADP (20 µM) with this compound Treatment
| Treatment Group | Time Point | Maximum Platelet Aggregation (MPA %) | P2Y12 Reaction Units (PRU) | Reference |
| Baseline (Pre-Prasugrel) | - | 65% | 292.1 | [8] |
| This compound 60 mg Loading Dose | 2 hours | 7.0% | 4.0 | [8] |
| This compound 60 mg Loading Dose | 6 hours | Increased from 2h values | Increased from 2h values | [8] |
| This compound 10 mg Maintenance Dose | - | Lower than clopidogrel MD | Lower than clopidogrel MD | [15] |
Table 2: Factors Influencing this compound Platelet Aggregation Assay Results
| Factor | Effect on Platelet Reactivity | Troubleshooting/Consideration | Reference |
| Pre-analytical | |||
| Sample Age | Increased variability and potential decrease in aggregation after 4 hours | Process samples as soon as possible, ideally within 2 hours. | [5][19] |
| Anticoagulant | Incorrect ratio can lead to erroneous results | Use 3.2% sodium citrate and ensure correct fill volume. | [18] |
| Centrifugation | Suboptimal speed/time can lead to platelet activation or incorrect platelet count | Follow a validated protocol for PRP preparation. | [22] |
| Analytical | |||
| Agonist Concentration | Dose-dependent aggregation response | Use standardized and validated agonist concentrations. | [6] |
| Temperature | Aggregation is temperature-dependent | Maintain assay temperature at 37°C. | [20] |
| Biological | |||
| Genetic Variants | Minor influence on this compound's active metabolite formation | Be aware of potential for inter-individual variability. | [9] |
| High Baseline Reactivity | May lead to HTPR | Assess pre-treatment platelet function. | [13][14] |
| Smoking | Associated with variability in response | Document patient's smoking status. | [13][14] |
Experimental Protocols
Protocol 1: Light Transmission Aggregometry (LTA) for this compound Efficacy
1. Blood Collection and PRP Preparation: a. Collect whole blood into a tube containing 3.2% sodium citrate.[18] b. Gently invert the tube 3-5 times to mix.[6] c. Within one hour of collection, centrifuge the blood at 150-200 x g for 10 minutes at room temperature to obtain platelet-rich plasma (PRP).[22][24] d. Carefully transfer the supernatant (PRP) to a clean plastic tube. e. Centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes) to obtain platelet-poor plasma (PPP).[22]
2. Aggregometer Setup: a. Turn on the aggregometer and allow the heating block to reach 37°C.[20] b. Place a cuvette with PPP in the reference well to set 100% aggregation (or 100% light transmission).[25] c. Place a cuvette with PRP in the sample well to set 0% aggregation (or 0% light transmission).
3. Aggregation Assay: a. Pipette a defined volume of PRP (e.g., 450 µL) into a clean cuvette with a magnetic stir bar. b. Place the cuvette in the sample well of the aggregometer and allow it to incubate for at least 3 minutes at 37°C with stirring.[22] c. Add the agonist (e.g., 50 µL of ADP to a final concentration of 20 µM). d. Record the change in light transmission for a set period (e.g., 5-10 minutes). e. The primary endpoint is the maximum platelet aggregation (MPA), expressed as a percentage.[6]
Mandatory Visualizations
Caption: this compound's metabolic activation and irreversible inhibition of the P2Y12 receptor.
Caption: Standard experimental workflow for Light Transmission Aggregometry.
References
- 1. ahajournals.org [ahajournals.org]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. thrombosiscanada.ca [thrombosiscanada.ca]
- 5. researchgate.net [researchgate.net]
- 6. Platelet inhibition with this compound (CS‐747) compared with clopidogrel in patients undergoing coronary stenting: the subset from the JUMBO study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chronolog.com [chronolog.com]
- 8. Platelet function normalization after a this compound loading-dose: time-dependent effect of platelet supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Platelet Aggregation Inhibitory Effects and Pharmacokinetics of this compound Used in Combination With Aspirin in Healthy Japanese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High On-Treatment Platelet Reactivity Associated With this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Platelet Reactivity in Response to this compound Depends on the Test | tctmd.com [tctmd.com]
- 12. This compound Fails to Tame Platelets in One-Quarter of ACS Patients Undergoing PCI | tctmd.com [tctmd.com]
- 13. benthamdirect.com [benthamdirect.com]
- 14. Factors affecting residual platelet aggregation in this compound treated patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of platelet aggregation with this compound and clopidogrel: an integrated analysis in 846 subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Platelet function tests: a comparative review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. thieme-connect.com [thieme-connect.com]
- 18. cdn0.scrvt.com [cdn0.scrvt.com]
- 19. Pre-Analytical Variables [practical-haemostasis.com]
- 20. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 21. tandfonline.com [tandfonline.com]
- 22. ovid.com [ovid.com]
- 23. researchgate.net [researchgate.net]
- 24. Comparison of Light Transmission Aggregometry With Impedance Aggregometry in Patients on Potent P2Y12 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Platelet aggregation rate [bio-protocol.org]
Technical Support Center: Enhancing Prasugrel Bioavailability in Oral Gavage Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when enhancing the oral bioavailability of Prasugrel in preclinical oral gavage studies.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound a concern in my rodent studies?
A1: this compound is a prodrug that requires a two-step metabolic activation to become pharmacologically active.[1][2] It is a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has low aqueous solubility and high permeability. This poor solubility can lead to variable and incomplete absorption from the gastrointestinal tract, resulting in inconsistent plasma concentrations of its active metabolite and potentially impacting the reliability of your study outcomes.
Q2: What is the general metabolic pathway of this compound?
A2: this compound is rapidly absorbed and first hydrolyzed by esterases, primarily in the intestine, to an inactive thiolactone intermediate (R-95913). This intermediate is then oxidized by cytochrome P450 enzymes in the liver (mainly CYP3A4 and CYP2B6) to form the active metabolite (R-138727), which contains a reactive thiol group.[1][2][3][4][5] This active metabolite irreversibly binds to the P2Y12 receptor on platelets, inhibiting their aggregation.
Q3: Should I use this compound hydrochloride salt or the free base for my studies?
A3: It is generally recommended to use the this compound hydrochloride salt. The hydrochloride salt form is associated with approximately 20-30% higher exposure to the active metabolite compared to the free base form. Gastric pH is a critical factor for this compound absorption, and the bioavailability of the free base is more significantly reduced in neutral or high pH environments.
Q4: What are the primary methods to enhance this compound's oral bioavailability?
A4: The two main formulation strategies to enhance the oral bioavailability of this compound are the preparation of nanosuspensions and self-nanoemulsifying drug delivery systems (SNEDDS). Both methods aim to increase the drug's dissolution rate and surface area for absorption.
Q5: How significant is the bioavailability enhancement with these methods?
A5: Studies have shown that nanosuspensions can increase the oral bioavailability of this compound significantly. For instance, a four-fold increase in the area under the curve (AUC) has been reported in rats compared to a standard oral suspension.[6] SNEDDS formulations have also demonstrated enhanced dissolution and bioavailability.[7][8]
Troubleshooting Guide
This guide addresses common issues encountered during oral gavage studies with this compound.
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Low or undetectable plasma concentrations of this compound's active metabolite. | Poor drug dissolution: this compound has low aqueous solubility. | 1. Formulation enhancement: Prepare a nanosuspension or a Self-Nanoemulsifying Drug Delivery System (SNEDDS) to improve dissolution (see Experimental Protocols section). 2. Vehicle selection: Ensure the vehicle is appropriate. For simple suspensions, use a wetting agent like Tween 80 and a suspending agent like carboxymethyl cellulose (CMC). |
| Degradation of this compound: this compound is susceptible to hydrolysis.[9] | 1. Prepare fresh formulations: Do not store aqueous suspensions for extended periods. Prepare them fresh daily for dosing. 2. pH of the vehicle: Maintain a slightly acidic pH (around 4-5) in the formulation vehicle, as this compound is more stable at lower pH. | |
| Improper oral gavage technique: Incorrect administration can lead to dosing into the lungs or incomplete delivery to the stomach. | 1. Ensure proper training: All personnel performing oral gavage should be adequately trained. 2. Verify needle placement: Ensure the gavage needle is correctly placed in the esophagus before dispensing the formulation.[10][11] 3. Dose volume: Do not exceed the recommended maximum oral gavage volumes for the animal species to avoid regurgitation and aspiration. | |
| High variability in plasma concentrations between animals. | Inconsistent formulation: The drug may not be uniformly suspended in the vehicle. | 1. Homogenize the formulation: Ensure the formulation is thoroughly mixed (e.g., by vortexing or stirring) immediately before each animal is dosed. 2. Particle size of nanosuspension: If using a nanosuspension, ensure the particle size is consistently in the nano-range and that there is no aggregation. |
| Animal stress: Stress from handling and gavage can affect gastrointestinal motility and drug absorption. | 1. Acclimatize animals: Handle the animals for several days prior to the study to acclimate them to the procedure. 2. Refine gavage technique: Use a gentle and quick technique to minimize stress. Coating the gavage needle with a sucrose solution can improve animal acceptance.[12] | |
| Precipitation of the drug in the gavage syringe or needle. | Poor formulation stability: The drug may be precipitating out of the vehicle over time. | 1. Use a stable formulation: SNEDDS formulations are generally stable solutions. If using a nanosuspension, ensure it is properly stabilized with surfactants and polymers. 2. Dose immediately after preparation: Administer the formulation as soon as possible after drawing it into the syringe. |
Quantitative Data Summary
The following table summarizes the pharmacokinetic parameters of this compound hydrochloride and its nanosuspension formulation from a study in Wistar rats. This data illustrates the significant enhancement in bioavailability achieved with nanosuspension technology.
| Formulation | Cmax (µg/mL) | Tmax (hr) | AUC (0-24h) (µg·hr/mL) | Fold Increase in AUC |
| This compound Hydrochloride (Oral Suspension) | 16.82 | 4 | 145.3 | - |
| This compound Nanosuspension | 69.54 | 2 | 581.2 | ~4 |
Data adapted from a study evaluating this compound nanosuspensions in rats.[6]
Experimental Protocols
Preparation of this compound Nanosuspension by Evaporative Precipitation
This protocol describes a method to prepare a this compound nanosuspension to enhance its oral bioavailability.
Materials:
-
This compound hydrochloride
-
Methanol (Solvent)
-
Trilaurin (Stabilizer)[1]
-
Purified water (Anti-solvent)
-
Magnetic stirrer
-
Syringe with a fine needle
-
Ice bath
-
Rotary evaporator (optional, for solvent removal)
Procedure:
-
Prepare the organic phase: Dissolve 100 mg of this compound hydrochloride in 10 mL of methanol.[1]
-
Prepare the aqueous phase (anti-solvent): Dissolve Trilaurin in purified water to achieve a final concentration of 0.5% to 1.5% (w/v). A typical volume would be 20 mL.[1]
-
Precipitation: Place the aqueous phase in a beaker on a magnetic stirrer and cool it in an ice bath to approximately 4°C. While stirring at around 1000 rpm, slowly inject the organic phase into the aqueous phase using a syringe with a fine needle.[1]
-
Solvent evaporation: Continue stirring the resulting suspension for 2.5 hours at a low temperature. Then, allow the mixture to stir at room temperature for another 3 hours to facilitate the evaporation of methanol. A rotary evaporator can be used for more efficient solvent removal.[1]
-
Characterization (Optional but Recommended):
-
Particle size analysis: Measure the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).
-
Zeta potential: Determine the zeta potential to assess the stability of the nanosuspension.
-
Morphology: Visualize the nanoparticles using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).
-
Preparation of this compound Self-Nanoemulsifying Drug Delivery System (SNEDDS)
This protocol outlines the preparation of a liquid SNEDDS formulation for oral administration.
Materials:
-
This compound hydrochloride
-
Vortex mixer
-
Water bath
Procedure:
-
Weigh the components: Accurately weigh the oil (Maisine 35-1), surfactant (Kolliphor EL), and co-surfactant (Transcutol P) in a glass vial according to a predetermined ratio (e.g., a reported successful ratio is 10:72:18 v/v% for surfactant:oil:co-surfactant).[7][8]
-
Mixing: Mix the components thoroughly using a vortex mixer until a clear and homogenous liquid is formed. Gentle warming in a water bath (around 40°C) can be used to facilitate mixing if necessary.
-
Drug loading: Add the required amount of this compound hydrochloride to the mixture and continue mixing until the drug is completely dissolved.
-
Characterization (Optional but Recommended):
-
Emulsification study: Add a small amount of the SNEDDS formulation to a larger volume of water with gentle agitation and observe the formation of a nanoemulsion.
-
Droplet size analysis: Determine the droplet size and PDI of the resulting nanoemulsion using DLS.
-
Visualizations
This compound Metabolic Activation Pathway
Caption: Metabolic activation pathway of this compound from a prodrug to its active metabolite.
Experimental Workflow for Enhancing this compound Bioavailabilitydot
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolic activation of this compound: nature of the two competitive pathways resulting in the opening of its thiophene ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Preparation, Characterization and Evaluation of this compound Hydrochloride Nanosuspensions: Its enhancement of dissolution rate and oral bioavailability | Auctores [auctoresonline.org]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. researchgate.net [researchgate.net]
- 9. Disposition and metabolic fate of this compound in mice, rats, and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. instechlabs.com [instechlabs.com]
- 11. youtube.com [youtube.com]
- 12. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Prasugrel and its Active Metabolite (R-138727) in Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Prasugrel and its active metabolite, R-138727, in cellular assays. This resource is designed to help identify and mitigate potential off-target effects and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the active form of this compound and why is it important for in vitro studies?
A1: this compound is a prodrug that is metabolically activated in the liver to its active metabolite, R-138727. This active form contains a thiol group that irreversibly binds to and inhibits the P2Y12 receptor on platelets. For in vitro cellular assays, it is crucial to use the active metabolite, R-138727, as the parent drug, this compound, is inactive in its original form.
Q2: What is the primary on-target effect of R-138727?
A2: The primary on-target effect of R-138727 is the irreversible antagonism of the P2Y12 receptor, a G-protein coupled receptor (GPCR) on platelets. This inhibition blocks ADP-mediated platelet activation and aggregation.
Q3: Are there known off-target effects of R-138727 that I should be aware of in my cellular assays?
A3: While R-138727 is highly selective for the P2Y12 receptor, its reactive thiol group has the potential to interact with other cellular components, which could lead to off-target effects. Published data on a broad off-target profile is limited. However, researchers should consider the possibility of interactions with other proteins containing reactive cysteine residues. One study has suggested that this compound metabolites can decrease calcium mobilization in neutrophils, indicating potential effects on other cell types and signaling pathways beyond platelet P2Y12.
Q4: Can R-138727 interfere with common assay readouts?
A4: Yes, the thiol group in R-138727 can potentially interfere with certain assay technologies. For example, it may interact with reagents in assays that are sensitive to reducing agents. It is advisable to perform appropriate controls to assess for any direct interference of R-138727 with your assay components, especially in fluorescence-based or enzymatic assays.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of Platelet Aggregation
| Potential Cause | Troubleshooting Step |
| Degradation of R-138727 | The active metabolite R-138727 can be unstable. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Store stock solutions at -80°C. |
| Incorrect Agonist Concentration | The concentration of the platelet agonist (e.g., ADP) may be too high, overwhelming the inhibitory effect of R-138727. Perform a dose-response curve for the agonist to determine the EC50 and use a concentration at or near this value for inhibition studies. |
| Sub-optimal Assay Conditions | Platelet aggregation is sensitive to temperature, pH, and stirring speed. Ensure the aggregometer is calibrated and maintained at 37°C, the pH of the platelet-rich plasma (PRP) is physiological (7.35-7.45), and a consistent stirring speed is used. |
| Variable Platelet Count | Variations in platelet numbers between samples can lead to inconsistent results. Standardize the platelet count in your PRP preparations. |
Issue 2: Suspected Off-Target Effects in Non-Platelet Cell Types
| Observation | Recommended Action |
| Unexpected changes in cell signaling pathways (e.g., calcium flux, kinase activity) | Perform a counterscreen against a panel of relevant receptors or kinases to identify potential off-target interactions. If a specific pathway is implicated, use selective inhibitors or activators of that pathway to confirm the off-target effect. |
| Unexplained cytotoxicity | Conduct a standard cytotoxicity assay (e.g., LDH release or a fluorescent viability dye) to determine the IC50 of R-138727 in your cell line. Be cautious with tetrazolium-based assays (MTT, XTT) as thiol compounds can interfere with the readout. |
Issue 3: Assay Interference
| Assay Type | Potential Interference and Mitigation |
| Luciferase Reporter Assays | Thiol-containing compounds can potentially inhibit luciferase activity. To test for this, run a control experiment where R-138727 is added directly to a reaction with purified luciferase and its substrate. If interference is observed, consider using a different reporter system or a luciferase variant known to be less sensitive to chemical interference. |
| Metabolic Assays (MTT, XTT) | Thiol compounds can directly reduce tetrazolium salts, leading to a false-positive signal for cell viability. Run a cell-free control with R-138727 and the tetrazolium reagent to assess for direct reduction. If interference occurs, use an alternative viability assay that does not rely on tetrazolium reduction, such as a resazurin-based assay or a method that measures ATP content. |
| Fluorescence-Based Assays | R-138727 may have intrinsic fluorescence or quenching properties. Scan the emission and excitation spectra of R-138727 to determine if it overlaps with your assay's fluorophores. Include a "compound only" control to measure its background fluorescence. |
Quantitative Data Summary
Comprehensive quantitative data on the off-target profile of R-138727 is not extensively available in the public domain. The following tables summarize the known on-target activity and highlight the need for empirical determination of off-target effects.
Table 1: On-Target Activity of R-138727
| Target | Assay Type | Value | Reference |
| P2Y12 Receptor | Inhibition of ADP-induced platelet aggregation | IC50 ≈ 1.8 µM (in rat platelets) | [1] |
| P2Y12 Receptor | Inhibition of [3H]-2-MeS-ADP binding | IC50 < 1 µM (in CHO cells expressing human P2Y12) | [2] |
Table 2: Potential Off-Target Considerations
| Potential Off-Target | Recommended Assay for Investigation | Rationale |
| Other P2Y Receptors | Radioligand binding assays or functional assays (e.g., calcium flux) using cell lines expressing other P2Y subtypes. | To determine the selectivity of R-138727 against other members of the P2Y receptor family. |
| Kinases | Kinase selectivity panel screening. | To assess for any off-target inhibition of a broad range of kinases. |
| General Cytotoxicity | Cell viability assays (e.g., CellTiter-Glo®, LDH release assay) across various cell lines. | To determine the concentration at which R-138727 induces cell death. |
Experimental Protocols
Protocol 1: Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay by Flow Cytometry
This assay is a highly specific method to measure the inhibition of the P2Y12 receptor signaling pathway.
Principle: Activation of the P2Y12 receptor by ADP inhibits adenylyl cyclase, leading to decreased intracellular cAMP and reduced VASP phosphorylation. P2Y12 antagonists like R-138727 block this, resulting in increased VASP phosphorylation, which can be detected by flow cytometry using a phospho-specific antibody.
Methodology:
-
Blood Collection: Collect whole blood in tubes containing 3.2% sodium citrate.
-
Incubation with R-138727: Aliquot whole blood and incubate with varying concentrations of R-138727 or vehicle control for 15 minutes at room temperature.
-
Stimulation: To separate aliquots, add:
-
Prostaglandin E1 (PGE1) alone (to induce maximal VASP phosphorylation).
-
PGE1 and ADP (to assess ADP-mediated inhibition of VASP phosphorylation).
-
-
Fixation and Permeabilization: Fix the cells with a formaldehyde-based buffer, followed by permeabilization to allow antibody access to intracellular proteins.
-
Staining: Stain the cells with a fluorescently labeled antibody specific for phosphorylated VASP (at Ser239).
-
Flow Cytometry: Acquire data on a flow cytometer. Gate on the platelet population based on forward and side scatter.
-
Data Analysis: Calculate the Platelet Reactivity Index (PRI) using the mean fluorescence intensity (MFI) of the VASP-P positive platelets: PRI (%) = [ (MFIPGE1 - MFIPGE1+ADP) / MFIPGE1 ] x 100
A lower PRI indicates greater P2Y12 inhibition.
Protocol 2: Cell-Free Assay for Interference with MTT Reduction
Principle: This control experiment determines if R-138727 can directly reduce the MTT tetrazolium salt in the absence of cells.
Methodology:
-
Prepare Reagents: Prepare a solution of R-138727 at the highest concentration used in your cellular assays. Prepare the MTT reagent according to the manufacturer's instructions.
-
Assay Setup: In a 96-well plate, add cell culture medium and the R-138727 solution. Include a vehicle control.
-
Add MTT: Add the MTT reagent to all wells.
-
Incubation: Incubate the plate for the same duration as your cellular MTT assay (e.g., 2-4 hours) at 37°C.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Readout: Measure the absorbance at the appropriate wavelength (typically 570 nm).
-
Analysis: Compare the absorbance of the wells containing R-138727 to the vehicle control. A significant increase in absorbance in the presence of R-138727 indicates direct reduction of MTT.
Visualizations
Caption: Metabolic activation of this compound and its mechanism of action.
References
Validation & Comparative
A Comparative Guide to Platelet Function Assays for Prasugrel Monitoring
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common platelet function assays used to monitor the effects of Prasugrel, a potent P2Y12 receptor antagonist. This compound is a third-generation thienopyridine that irreversibly inhibits the P2Y12 receptor, playing a crucial role in preventing thrombotic events in patients with acute coronary syndrome (ACS) undergoing percutaneous coronary intervention (PCI).[1][2][3] Monitoring its antiplatelet effect is vital to ensure therapeutic efficacy and minimize bleeding risks.[1] This document outlines the experimental protocols for key assays, presents comparative data in structured tables, and visualizes the underlying biological and experimental workflows.
Overview of Platelet Function Assays
Several assays are available to measure platelet reactivity and the inhibitory effect of P2Y12 antagonists like this compound. The most prominent methods include Light Transmission Aggregometry (LTA), the VerifyNow P2Y12 point-of-care assay, the Multiplate Analyzer (impedance aggregometry), and the Vasodilator-Stimulated Phosphoprotein (VASP) phosphorylation assay. Each method offers distinct advantages and operates on different principles.
-
Light Transmission Aggregometry (LTA): Considered the historical gold standard, LTA measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist like ADP.[4][5]
-
VerifyNow P2Y12 Assay: A point-of-care, whole-blood, turbidimetric-based optical detection system that measures platelet aggregation on fibrinogen-coated microbeads after activation with ADP.[6] It reports results in P2Y12 Reaction Units (PRU).[6]
-
Multiplate Analyzer: This whole-blood assay uses impedance aggregometry.[5][7] Platelet aggregation on two electrodes in response to an agonist increases the electrical resistance between them, which is recorded continuously.[7]
-
VASP Phosphorylation Assay: A flow cytometry-based method that quantifies the phosphorylation state of VASP, an intracellular protein.[8][9] P2Y12 receptor inhibition by this compound leads to increased VASP phosphorylation, making it a highly specific measure of P2Y12 pathway inhibition.[8]
This compound's Mechanism of Action
This compound is a prodrug that is converted to its active metabolite, R-138727, which then irreversibly binds to the P2Y12 receptor on platelets.[8] This action blocks ADP-mediated signaling, which would otherwise inhibit adenylyl cyclase, leading to decreased intracellular cAMP and subsequent platelet activation and aggregation.[10][11] By blocking the P2Y12 receptor, this compound maintains higher cAMP levels, promoting VASP phosphorylation and inhibiting the activation of the GPIIb/IIIa receptor complex, which is the final common pathway for platelet aggregation.[2]
Caption: Mechanism of action of this compound's active metabolite on the P2Y12 signaling pathway.
Comparative Performance Data
Studies comparing these assays in patients treated with this compound show a generally good correlation, although discrepancies exist, particularly in defining non-responders.
| Assay Comparison | Population / Treatment | Correlation (r-value) | Key Findings | Source |
| VerifyNow P2Y12 vs. LTA (20 µM ADP) | Healthy subjects and patients with CAD on this compound or Clopidogrel | ~0.7 | Good correlation observed. VerifyNow was less sensitive at very low and very high levels of platelet inhibition. This compound showed fewer poor responders than clopidogrel by both methods. | [12][13] |
| VASP-PRI vs. LTA (20 µM ADP) | Healthy subjects on this compound or high-dose Clopidogrel | 0.86 (MPA) | Strong agreement and concordance across the response range. This compound produced more consistent and potent P2Y12 blockade than clopidogrel. | [14] |
| Multiplate vs. LTA (5 µM ADP) | Patients undergoing coronary angiography on Clopidogrel | 0.71 | Significant correlation between the two methods. | [15] |
| VerifyNow (PRU) vs. VASP-PRI | ACS patients on this compound or Ticagrelor | N/A (Meta-analysis) | Both assays showed higher platelet reactivity in this compound-treated patients compared to ticagrelor-treated patients. | [16] |
MPA: Maximal Platelet Aggregation; PRI: Platelet Reactivity Index; PRU: P2Y12 Reaction Units.
Experimental Protocols
Accurate and reproducible results depend on strict adherence to standardized protocols.
Caption: General experimental workflow for the cross-validation of platelet function assays.
4.1 Light Transmission Aggregometry (LTA)
-
Sample Preparation: Collect whole blood into tubes containing 3.2% sodium citrate.[10] Prepare Platelet-Rich Plasma (PRP) by centrifuging the blood at 150-200 x g for 15-20 minutes at room temperature.[10] Prepare Platelet-Poor Plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g for 10 minutes).[10]
-
Calibration: Use 450 µL of PPP to set the 100% aggregation baseline and 450 µL of PRP to set the 0% aggregation baseline.[10]
-
Assay Procedure:
-
Pipette 450 µL of PRP into a cuvette with a stir bar and allow it to equilibrate to 37°C for at least 2 minutes.[10]
-
Add 50 µL of an ADP solution (typically 5 µM or 20 µM final concentration) to the PRP to initiate aggregation.[10][12]
-
Record the change in light transmission for 3-10 minutes to measure maximal platelet aggregation.[17]
-
4.2 VerifyNow P2Y12 Assay
-
Sample Collection: Draw blood into a 2 mL Greiner Bio-One partial-fill vacuette tube with 3.2% sodium citrate, ensuring the tube is filled to the black line.[18] A discard tube should be drawn first.[19]
-
Sample Handling: Gently invert the tube at least 5 times.[18] The assay must be run at room temperature within 3 hours of collection.[20] Do not refrigerate or shake the sample.[18]
-
Assay Procedure:
-
The instrument performs a self-test upon startup.[21]
-
The citrated whole blood sample is introduced into the assay device, which contains fibrinogen-coated microbeads and ADP.[6]
-
The device measures the change in light transmission as platelets aggregate, reporting results in P2Y12 Reaction Units (PRU) and percent inhibition.[6][21]
-
4.3 Multiplate® Analyzer
-
Sample Collection: Collect whole blood into tubes containing hirudin or 3.2% sodium citrate. Hirudin is often recommended to preserve physiological calcium levels.[15][22]
-
Sample Handling: The assay should be performed promptly, as delays can reduce platelet aggregation. A 30-minute rest period post-collection is often recommended, with significant reductions in aggregation observed after 60 minutes.[23]
-
Assay Procedure:
-
The assay requires 300 µL of whole blood per test cell.[7]
-
The sample is incubated with 0.9% NaCl solution for 3 minutes at 37°C.[24]
-
An ADP reagent is added to a final concentration of 6.4 µM to induce aggregation.[24]
-
The instrument measures the change in impedance between two sensor wires as platelets aggregate onto them, reporting results as Area Under the Curve (AUC).[7]
-
4.4 VASP Phosphorylation Assay
-
Sample Collection: Collect whole blood in tubes containing 3.2% sodium citrate. The assay should be performed within 4 hours.[8]
-
Assay Procedure (using a commercial kit, e.g., PLT VASP/P2Y12):
-
Aliquots of whole blood (10 µL) are added to tubes.[9]
-
Samples are incubated for 10 minutes at room temperature with either Prostaglandin E1 (PGE1) alone or a combination of PGE1 and ADP.[8][25]
-
A permeabilization solution is added, followed by incubation.[9]
-
A primary antibody against phosphorylated VASP is added, followed by a 10-minute incubation in the dark.[8] If the primary antibody is not conjugated, a secondary fluorescent antibody is added.
-
Samples are analyzed on a flow cytometer. The platelet population is gated, and the Mean Fluorescence Intensity (MFI) is measured.[8]
-
The Platelet Reactivity Index (PRI) is calculated using the formula: PRI (%) = [(MFI_PGE1 – MFI_PGE1+ADP) / MFI_PGE1] x 100.[8]
-
Conclusion
While LTA remains a valuable research tool, point-of-care assays like VerifyNow and whole-blood methods like the Multiplate analyzer offer faster, more standardized alternatives for clinical use. The VASP phosphorylation assay provides the most specific assessment of the P2Y12 pathway. A strong correlation exists between the different assays in monitoring the potent antiplatelet effects of this compound.[12][14] However, the choice of assay may be guided by the specific research question, available resources, and the need for point-of-care results versus detailed mechanistic insights. For robust cross-validation studies, it is critical to standardize pre-analytical variables such as anticoagulant choice and time from collection to analysis.[23]
References
- 1. This compound: a novel platelet ADP P2Y12 receptor antagonist. A review on its mechanism of action and clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. P2Y12 platelet inhibition in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 5. Advances in Platelet Function Testing—Light Transmission Aggregometry and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. VerifyNow P2Y12 and VerifyNow PRU Test [practical-haemostasis.com]
- 7. Platelet Function Testing: Impedance Platelet Aggregometry [practical-haemostasis.com]
- 8. benchchem.com [benchchem.com]
- 9. biocytex.fr [biocytex.fr]
- 10. benchchem.com [benchchem.com]
- 11. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A comparison of the VerifyNow P2Y12 point-of-care device and light transmission aggregometry to monitor platelet function with this compound and clopidogrel: an integrated analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A comparison of the antiplatelet effects of this compound and high-dose clopidogrel as assessed by VASP-phosphorylation and light transmission aggregometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. Comparison of platelet reactivity between this compound and ticagrelor in patients with acute coronary syndrome: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. VerifyNow® P2Y12 assay for Antiplatelet Effect - Laboratory Test Directory | South & West [corewellhealth.testcatalog.org]
- 19. youtube.com [youtube.com]
- 20. VerifyNow P2Y12 Assay [testguide.labmed.uw.edu]
- 21. bchcicu.org [bchcicu.org]
- 22. diagnostics.roche.com [diagnostics.roche.com]
- 23. Methodological considerations for the assessment of ADP induced platelet aggregation using the Multiplate® analyser - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Assessment of a flow cytometry technique for studying signaling pathways in platelets: Monitoring of VASP phosphorylation in clinical samples - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Biomarkers for Assessing Prasugrel Response
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key biomarkers used to assess the response to Prasugrel, a potent P2Y12 inhibitor. Understanding the nuances of these biomarkers is critical for researchers in both clinical and preclinical settings to accurately evaluate drug efficacy and patient response. This document outlines the experimental protocols for the most common assays, presents quantitative data for performance comparison, and illustrates the underlying biological pathways.
Introduction to this compound and Platelet Inhibition
This compound is a third-generation thienopyridine that, after metabolic activation, irreversibly antagonizes the P2Y12 receptor on platelets. This action blocks adenosine diphosphate (ADP)-mediated platelet activation and aggregation, a critical step in the formation of arterial thrombosis. However, inter-individual variability in response to this compound exists, necessitating reliable biomarkers to assess its antiplatelet effect. This guide focuses on three primary methodologies for this purpose: Light Transmission Aggregometry (LTA), the VerifyNow P2Y12 point-of-care assay, and the Vasodilator-Stimulated Phosphoprotein (VASP) phosphorylation assay.
Comparative Analysis of Platelet Function Tests
The choice of biomarker for assessing this compound response depends on various factors, including the research setting, required turnaround time, and the specific information sought. The following table summarizes the key quantitative parameters for the three most widely used assays.
| Biomarker Assay | Principle | Typical Cutoff for High On-Treatment Platelet Reactivity (HPR) | Key Advantages | Key Limitations |
| Light Transmission Aggregometry (LTA) | Measures the change in light transmission through platelet-rich plasma (PRP) upon agonist-induced aggregation. | >46% maximal platelet aggregation with 5 µM ADP | Gold standard for platelet aggregation studies, provides detailed information on aggregation dynamics. | Labor-intensive, requires specialized equipment and trained personnel, susceptible to pre-analytical variables. |
| VerifyNow P2Y12 Assay | A point-of-care, whole-blood, turbidimetric-based optical detection assay. | >208-235 P2Y12 Reaction Units (PRU)[1][2] | Rapid results, easy to use, standardized methodology. | Less sensitive at high levels of platelet inhibition, can be affected by low hematocrit or platelet count.[3] |
| VASP Phosphorylation Assay | Measures the phosphorylation state of VASP, an intracellular protein, via flow cytometry. The degree of phosphorylation is inversely correlated with P2Y12 receptor activity. | Platelet Reactivity Index (PRI) >50% | Specific for the P2Y12 pathway, not influenced by other platelet activation pathways. | Requires a flow cytometer and specialized reagents, more complex than point-of-care tests. |
Signaling Pathways and Metabolic Activation
To fully appreciate the function of these biomarkers, it is essential to understand the metabolic activation of this compound and its downstream effects on the P2Y12 signaling pathway.
The diagram above illustrates the two-step metabolic activation of this compound. Initially, esterases hydrolyze the prodrug into an inactive intermediate metabolite.[3][4] Subsequently, cytochrome P450 enzymes, primarily CYP3A4 and CYP2B6, convert this intermediate into the active metabolite.[5] This active metabolite then irreversibly binds to the P2Y12 receptor, preventing ADP from initiating the signaling cascade that leads to platelet activation and aggregation.[5][6]
This diagram details the intracellular signaling cascade following P2Y12 receptor activation by ADP. This activation inhibits adenylyl cyclase, leading to decreased levels of cyclic AMP (cAMP) and subsequently reduced protein kinase A (PKA) activity.[6] PKA normally phosphorylates VASP (VASP-P), which plays a role in inhibiting platelet aggregation. Reduced PKA activity leads to less VASP phosphorylation and contributes to the activation of the GPIIb/IIIa receptor, the final common pathway for platelet aggregation.[6] this compound's active metabolite blocks the initial step of this cascade by preventing ADP from binding to the P2Y12 receptor.
Detailed Experimental Protocols
Accurate and reproducible data are paramount in research. The following sections provide detailed protocols for the three key biomarker assays.
Light Transmission Aggregometry (LTA)
1. Materials and Reagents:
-
Light Transmission Aggregometer
-
Calibrated micropipettes
-
Aggregometer cuvettes with stir bars
-
Whole blood collected in 3.2% sodium citrate tubes
-
Adenosine diphosphate (ADP) stock solution
-
Saline (0.9% NaCl)
2. Sample Preparation:
-
Platelet-Rich Plasma (PRP): Centrifuge citrated whole blood at 150-200 x g for 10-15 minutes at room temperature.[7] Carefully transfer the upper platelet-rich layer to a new tube.
-
Platelet-Poor Plasma (PPP): Re-centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 10 minutes) to pellet the remaining cellular components.[8] The supernatant is the PPP.
3. Assay Protocol:
-
Instrument Setup: Turn on the aggregometer and allow it to warm to 37°C.
-
Calibration:
-
Set 100% light transmission using a cuvette with PPP.
-
Set 0% light transmission using a cuvette with PRP.
-
-
Measurement:
-
Pipette a defined volume of PRP (e.g., 450 µL) into a cuvette with a stir bar and place it in the aggregometer.
-
Allow the PRP to equilibrate to 37°C for a few minutes.
-
Add a specific concentration of ADP (commonly 5 µM or 20 µM) to the PRP to initiate aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
4. Data Analysis:
-
The maximal percentage of aggregation is calculated relative to the 0% (PRP) and 100% (PPP) transmission baselines.[7]
VerifyNow P2Y12 Assay
1. Materials:
-
VerifyNow Instrument
-
VerifyNow P2Y12 assay cartridges
-
Greiner partial-fill 3.2% sodium citrate collection tubes
2. Sample Collection:
-
Draw blood directly into the specialized Greiner collection tube.[9][10] A discard tube should be drawn first.
-
The tube has a mark to indicate the correct fill volume.
-
Immediately after collection, gently invert the tube 5 times to ensure proper mixing with the anticoagulant.[1]
-
The sample should be kept at room temperature and run within 4 hours of collection.[1]
3. Assay Protocol:
-
The procedure is largely automated.
-
Turn on the VerifyNow instrument and allow it to perform its self-check.
-
Insert a VerifyNow P2Y12 assay cartridge into the instrument.
-
When prompted, introduce the citrated whole blood sample into the cartridge.
-
The instrument automatically mixes the sample with reagents (including ADP and prostaglandin E1) and measures platelet-induced aggregation.[11]
4. Data Output:
-
The instrument reports the results in P2Y12 Reaction Units (PRU), which reflect the extent of platelet aggregation.[11]
VASP Phosphorylation Assay
1. Materials and Reagents:
-
Flow cytometer
-
Commercially available VASP phosphorylation assay kit (e.g., from Diagnostica Stago/Biocytex) containing:
-
Prostaglandin E1 (PGE1)
-
PGE1 + ADP
-
Fixation and permeabilization reagents
-
Fluorescently labeled monoclonal antibody against phosphorylated VASP (VASP-P)
-
Fluorescently labeled monoclonal antibody against a platelet-specific marker (e.g., CD61)
-
-
Whole blood collected in 3.2% sodium citrate tubes
2. Assay Protocol (based on a typical commercial kit):
-
Sample Stimulation:
-
Fixation and Permeabilization:
-
A fixation solution is added to stop the reaction, followed by a permeabilization agent to allow antibodies to access intracellular proteins.[12]
-
-
Immunostaining:
-
The fixed and permeabilized cells are incubated with a cocktail of fluorescently labeled antibodies against VASP-P and CD61.[12]
-
-
Washing and Resuspension:
-
The cells are washed to remove unbound antibodies and resuspended in a sheath fluid for flow cytometry analysis.
-
3. Flow Cytometry and Data Analysis:
-
Data Acquisition: Samples are run on a flow cytometer.
-
Gating: A gate is set on the platelet population based on their characteristic forward and side scatter properties and positive staining for the platelet-specific marker (CD61).
-
MFI Determination: The mean fluorescence intensity (MFI) of the VASP-P signal is measured for both the PGE1-treated and the (PGE1 + ADP)-treated samples within the gated platelet population.
-
PRI Calculation: The Platelet Reactivity Index (PRI) is calculated using the following formula:
-
PRI (%) = [(MFI(PGE1) - MFI(PGE1 + ADP)) / MFI(PGE1)] x 100
-
Genetic Biomarkers: The Role of CYP2C19
While platelet function tests directly measure the phenotypic response to this compound, genetic biomarkers can provide insight into the potential for drug metabolism. The cytochrome P450 (CYP) enzyme system is crucial for the bioactivation of thienopyridines. For clopidogrel, genetic variations in CYP2C19, particularly loss-of-function alleles, are strongly associated with diminished antiplatelet response and a higher risk of adverse cardiovascular events.
In contrast, the metabolic activation of this compound is less dependent on CYP2C19. While CYP2C19 does contribute to a minor extent, the primary metabolic conversion is carried out by CYP3A4 and CYP2B6.[5] As a result, the impact of CYP2C19 genetic variants on this compound's pharmacokinetics and pharmacodynamics is generally not considered to be clinically significant.[5] Therefore, routine CYP2C19 genotyping is not currently recommended for patients being treated with this compound.
Conclusion
The assessment of this compound response in a research setting can be effectively achieved through a variety of biomarker assays. Light Transmission Aggregometry remains the gold standard for detailed mechanistic studies, while the VerifyNow P2Y12 assay offers a rapid and convenient option for point-of-care testing. The VASP phosphorylation assay provides a highly specific measure of P2Y12 receptor inhibition. The choice of assay should be guided by the specific research question, available resources, and the desired level of detail. While genetic testing for CYP2C19 is crucial for personalizing clopidogrel therapy, its utility in the context of this compound treatment is limited due to this compound's distinct metabolic pathway. A thorough understanding of the principles, protocols, and performance characteristics of these biomarkers is essential for any researcher investigating the antiplatelet effects of this compound.
References
- 1. itcmed.com [itcmed.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound Therapy and CYP Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Platelet Function: Light Transmission Aggregometry (LTA) – ECAT | Clotpedia [clotpedia.nl]
- 8. plateletservices.com [plateletservices.com]
- 9. researchgate.net [researchgate.net]
- 10. VerifyNow P2Y12 Assay [testguide.labmed.uw.edu]
- 11. VerifyNow P2Y12 and VerifyNow PRU Test [practical-haemostasis.com]
- 12. biocytex.fr [biocytex.fr]
- 13. Assessment of a flow cytometry technique for studying signaling pathways in platelets: Monitoring of VASP phosphorylation in clinical samples - PMC [pmc.ncbi.nlm.nih.gov]
Prasugrel and Bleeding Risk: A Comparative Analysis Against Other Antiplatelet Agents
For researchers, scientists, and drug development professionals navigating the landscape of antiplatelet therapies, understanding the nuanced differences in bleeding risk is paramount. This guide provides an objective comparison of prasugrel's bleeding risk profile against other commonly used antiplatelet agents, primarily clopidogrel and ticagrelor. The analysis is supported by data from pivotal clinical trials, with detailed methodologies provided for reproducibility and critical evaluation.
Executive Summary
This compound, a third-generation thienopyridine, is a more potent and consistent inhibitor of the P2Y12 receptor than clopidogrel, leading to a greater reduction in ischemic events.[1] However, this increased efficacy is associated with a higher risk of bleeding.[1] Direct comparisons with ticagrelor, another potent P2Y12 inhibitor, suggest a more comparable bleeding risk. This guide will delve into the quantitative data from key clinical trials, outline the experimental protocols of these studies, and visualize the underlying pharmacological pathways.
Comparative Analysis of Bleeding Risk: Quantitative Data
The following tables summarize the bleeding outcomes from key clinical trials comparing this compound with clopidogrel and ticagrelor. The bleeding events are categorized according to the Thrombolysis in Myocardial Infarction (TIMI) and Bleeding Academic Research Consortium (BARC) criteria, which are standardized classifications for bleeding severity in cardiovascular trials.
Table 1: this compound vs. Clopidogrel - Bleeding Outcomes in the TRITON-TIMI 38 Trial
| Bleeding Endpoint (TIMI Criteria) | This compound (n=6,741) | Clopidogrel (n=6,716) | Hazard Ratio (95% CI) | P-value |
| Non-CABG Major Bleeding | 2.4% | 1.8% | 1.32 (1.03-1.68) | 0.03 |
| Life-Threatening | 1.4% | 0.9% | 1.52 (1.08-2.13) | 0.01 |
| Fatal | 0.4% | 0.1% | 4.19 (1.58-11.11) | 0.002 |
| Non-CABG Major or Minor Bleeding | 5.0% | 3.8% | 1.31 (1.11-1.56) | 0.002 |
| CABG-Related Major Bleeding | 4.7% | 3.4% | 1.35 (0.93-1.95) | 0.11 |
Source: TRITON-TIMI 38 Trial[2]
Table 2: this compound Pretreatment vs. Placebo - Bleeding Outcomes in the ACCOAST Trial
| Bleeding Endpoint (TIMI Criteria) at 7 Days | This compound Pretreatment (n=2,037) | Placebo (n=1,996) | Hazard Ratio (95% CI) | P-value |
| All TIMI Major Bleeding | 2.6% | 1.4% | 1.90 (1.19-3.02) | 0.006 |
| Non-CABG Life-Threatening | 1.4% | 0.5% | 3.07 (1.45-6.51) | 0.003 |
| All TIMI Major or Minor Bleeding | 4.3% | 2.2% | 2.02 (1.41-2.88) | <0.001 |
Table 3: this compound vs. Ticagrelor - Bleeding Outcomes in the ISAR-REACT 5 Trial
| Bleeding Endpoint (BARC Criteria, Type 3-5) at 1 Year | This compound (n=2,006) | Ticagrelor (n=2,012) | Hazard Ratio (95% CI) | P-value |
| Major Bleeding (BARC 3-5) | 4.8% | 5.4% | 0.89 (0.66-1.19) | 0.46 |
Source: ISAR-REACT 5 Trial[4][5]
Experimental Protocols of Key Clinical Trials
A thorough understanding of the methodologies employed in these trials is crucial for interpreting the bleeding risk data.
TRITON-TIMI 38 (Trial to Assess Improvement in Therapeutic Outcomes by Optimizing Platelet Inhibition with this compound–Thrombolysis In Myocardial Infarction 38)
-
Objective: To compare the efficacy and safety of this compound versus clopidogrel in patients with acute coronary syndromes (ACS) undergoing percutaneous coronary intervention (PCI).[2]
-
Study Design: A randomized, double-blind, double-dummy, multicenter trial.[6]
-
Patient Population: 13,608 patients with moderate-to-high-risk ACS (unstable angina, non-ST-elevation myocardial infarction [NSTEMI], or ST-elevation myocardial infarction [STEMI]) for whom PCI was planned.[6]
-
Treatment Arms:
-
Primary Efficacy Endpoint: The composite of cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke.
-
Primary Safety Endpoint: TIMI major bleeding not related to coronary artery bypass grafting (CABG).[6]
-
Duration: Median follow-up of 14.5 months.[2]
ACCOAST (A Comparison of this compound at the Time of PCI or as Pretreatment at the Time of Diagnosis in Patients with Non-ST Elevation Myocardial Infarction)
-
Objective: To determine the efficacy and safety of this compound pretreatment in patients with NSTEMI undergoing a planned invasive strategy.[1]
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.[7]
-
Patient Population: 4,033 patients with NSTEMI who were scheduled to undergo coronary angiography within 2 to 48 hours.[1]
-
Treatment Arms:
-
Primary Efficacy Endpoint: A composite of cardiovascular death, myocardial infarction, stroke, urgent revascularization, or glycoprotein IIb/IIIa inhibitor bailout through day 7.[3]
-
Key Safety Endpoint: TIMI major bleeding.[3]
-
Duration: 30 days of follow-up.[3]
ISAR-REACT 5 (Intracoronary Stenting and Antithrombotic Regimen: Rapid Early Action for Coronary Treatment 5)
-
Objective: To compare the efficacy and safety of a this compound-based strategy versus a ticagrelor-based strategy in patients with ACS planned for an invasive approach.[4]
-
Study Design: An investigator-initiated, randomized, open-label, multicenter trial.[9]
-
Patient Population: 4,018 patients with ACS (STEMI, NSTEMI, or unstable angina).[4]
-
Treatment Arms:
-
This compound: A 60 mg loading dose, administered after coronary angiography in NSTEMI/unstable angina patients, followed by a 10 mg daily maintenance dose (5 mg for patients ≥75 years or <60 kg).[10]
-
Ticagrelor: A 180 mg loading dose, administered as early as possible, followed by a 90 mg twice-daily maintenance dose.[10]
-
-
Primary Efficacy Endpoint: A composite of all-cause death, myocardial infarction, or stroke at 1 year.[10]
-
Primary Safety Endpoint: BARC type 3 to 5 bleeding at 1 year.[10]
-
Duration: 12 months of follow-up.[10]
Signaling Pathways and Experimental Workflows
The differential bleeding risk profiles of this compound, clopidogrel, and ticagrelor can be attributed to their distinct pharmacological properties and mechanisms of action.
Antiplatelet Signaling Pathway
All three agents target the P2Y12 receptor on platelets, but their activation pathways and binding characteristics differ.
Caption: Mechanism of action of P2Y12 receptor inhibitors.
This compound and clopidogrel are prodrugs that require hepatic metabolism to their active metabolites, which then irreversibly bind to the P2Y12 receptor.[11][12] this compound's more efficient one-step activation process leads to a more rapid and consistent platelet inhibition compared to clopidogrel's two-step process, which is influenced by genetic variations in CYP2C19.[12] Ticagrelor, in contrast, is a direct-acting, reversible inhibitor of the P2Y12 receptor and does not require metabolic activation.[13]
Experimental Workflow of a Comparative Antiplatelet Trial
The following diagram illustrates a typical workflow for a clinical trial comparing antiplatelet agents.
Caption: Generalized workflow of a comparative antiplatelet clinical trial.
Conclusion
The selection of an antiplatelet agent requires a careful balance between reducing ischemic risk and increasing bleeding risk. The evidence from major clinical trials demonstrates that while this compound is more effective than clopidogrel in preventing ischemic events, it carries a higher risk of bleeding. The ACCOAST trial further underscores the importance of timing, showing that pretreatment with this compound in NSTEMI patients increases bleeding without an ischemic benefit. In a direct comparison with ticagrelor in the ISAR-REACT 5 trial, this compound showed a similar bleeding risk profile. These findings, supported by the detailed experimental protocols and an understanding of the distinct pharmacological pathways, provide a robust framework for informed decision-making in the development and clinical application of antiplatelet therapies.
References
- 1. ACCOAST: this compound Pretreatment Increases Bleeding in NSTE-ACS | tctmd.com [tctmd.com]
- 2. Trial to Assess Improvement in Therapeutic Outcomes by Optimizing Platelet Inhibition With this compound–Thrombolysis In Myocardial Infarction 38 - American College of Cardiology [acc.org]
- 3. Comparison of this compound at the Time of PCI or as Pretreatment at the Time of Diagnosis in Patients With Non-ST Elevation Myocardial Infarction - American College of Cardiology [acc.org]
- 4. cardiologytrials.substack.com [cardiologytrials.substack.com]
- 5. acc.org [acc.org]
- 6. rxfiles.ca [rxfiles.ca]
- 7. web.oncoletter.ch [web.oncoletter.ch]
- 8. cardiologytrials.substack.com [cardiologytrials.substack.com]
- 9. ISAR-REACT 5 — What have we learned? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy and Safety of Ticagrelor Versus this compound in Women and Men with Acute Coronary Syndrome: A Pre-specified, Sex-Specific Analysis of the ISAR-REACT 5 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 12. This compound Therapy and CYP Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Effect of ticagrelor and clopidogrel dual antiplatelet therapy on MPVLR, MAADP, and AA inhibition rate in acute coronary syndrome patients after percutaneous coronary intervention - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vivo Analysis of the Active Metabolites of Prasugrel and Clopidogrel
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of the active metabolites of two critical antiplatelet agents: prasugrel and clopidogrel. The information presented is collated from various in vivo studies, with a focus on pharmacokinetic and pharmacodynamic data to assist researchers and drug development professionals in their understanding of these compounds.
Introduction
This compound and clopidogrel are thienopyridine prodrugs that require metabolic activation to exert their antiplatelet effects. Their active metabolites irreversibly inhibit the P2Y12 receptor on platelets, a key step in adenosine diphosphate (ADP)-induced platelet aggregation. While both drugs share a common mechanism of action, their metabolic activation pathways and the resulting in vivo exposure to their active metabolites differ significantly, leading to notable distinctions in their pharmacodynamic profiles. This compound is recognized for a more efficient and consistent generation of its active metabolite compared to clopidogrel.[1][2][3] This guide delves into the in vivo studies that elucidate these differences.
Metabolic Activation Pathways
The metabolic activation of this compound and clopidogrel involves distinct enzymatic steps, which directly impacts the generation of their respective active metabolites.
Experimental Protocols
The following sections detail the typical methodologies employed in in vivo studies comparing the active metabolites of this compound and clopidogrel.
Animal Models and Drug Administration
-
Species: In vivo studies have been conducted in various animal models, including Sprague-Dawley rats and beagle dogs.[4]
-
Administration: this compound and clopidogrel are typically administered orally.[2][4] For mechanistic studies investigating intestinal metabolism, intraduodenal administration may also be performed.
Blood Sampling
-
Time Points: Blood samples for pharmacokinetic and pharmacodynamic analyses are collected at multiple time points post-administration to characterize the time course of metabolite concentration and platelet inhibition.
-
Anticoagulant: Blood is typically collected in tubes containing an anticoagulant such as sodium citrate for platelet aggregation studies or EDTA for pharmacokinetic analysis.
-
Sample Processing: For pharmacokinetic analysis of the active metabolites, which are unstable, a derivatizing agent such as 2-bromo-3'-methoxyacetophenone is immediately added to the blood sample to stabilize the thiol-containing active metabolites.[5] Plasma is then separated by centrifugation and stored at -80°C until analysis. For platelet aggregation studies, platelet-rich plasma (PRP) and platelet-poor plasma (PPP) are prepared by differential centrifugation.
Quantification of Active Metabolites by LC-MS/MS
-
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for the sensitive and specific quantification of the active metabolites of this compound and clopidogrel in plasma.
-
Sample Preparation: Plasma samples are typically subjected to protein precipitation followed by extraction of the analytes.
-
Chromatography: The extracted samples are injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. Separation is achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometry: The eluent from the chromatography column is introduced into a tandem mass spectrometer. The active metabolites are ionized, typically using positive electrospray ionization (ESI+), and detected using multiple reaction monitoring (MRM) for high selectivity and sensitivity.
Measurement of Platelet Aggregation
-
Method: Turbidometric aggregometry is a widely used method to assess platelet function ex vivo.[3]
-
Principle: This technique measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
-
Procedure:
-
PRP and platelet-poor plasma (PPP), which serves as a blank (100% aggregation), are prepared from citrated whole blood.
-
The PRP is placed in a cuvette in the aggregometer and stirred at a constant temperature (37°C).
-
A baseline light transmittance is established.
-
A platelet agonist, typically ADP at concentrations of 5 µM and 20 µM, is added to the PRP to induce aggregation.[3]
-
As platelets aggregate, the turbidity of the PRP decreases, and the light transmission increases.
-
The change in light transmission is recorded over time, and the maximum platelet aggregation (MPA) is determined.
-
The inhibition of platelet aggregation (IPA) is calculated relative to the baseline (pre-drug administration) aggregation.
-
In Vivo Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo comparative study of this compound and clopidogrel.
Quantitative Data Summary
The following tables summarize key pharmacokinetic and pharmacodynamic parameters from comparative in vivo studies.
Table 1: Pharmacokinetic Parameters of Active Metabolites
| Parameter | This compound Active Metabolite | Clopidogrel Active Metabolite | Animal Model/Subject | Reference |
| AUC (ng·h/mL) | Higher | Lower | Rats, Dogs, Humans | [6][7] |
| Cmax (ng/mL) | Higher | Lower | Humans | [8] |
| Tmax (h) | ~0.5 | ~1.0 | Humans | [8] |
| Relative Bioavailability | 25% | 7-10% | Rats, Dogs | [6] |
AUC: Area under the plasma concentration-time curve; Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration.
Table 2: Pharmacodynamic Parameters (Inhibition of Platelet Aggregation)
| Parameter | This compound | Clopidogrel | Conditions | Reference |
| Maximum IPA (5 µM ADP) | 84.1% ± 9.5% | 48.9% ± 27.0% | 60 mg this compound vs. 300 mg Clopidogrel (Human) | [3] |
| Maximum IPA (20 µM ADP) | 78.8% ± 9.2% | 35.0% ± 24.5% | 60 mg this compound vs. 300 mg Clopidogrel (Human) | [3] |
| Time to ≥20% IPA (20 µM ADP) | 30 minutes | 1.5 hours | 60 mg this compound vs. 300 mg Clopidogrel (Human) | [3] |
| In Vitro IC50 (10 µM ADP) | 1.8 µM | 2.4 µM | Rat Platelets | [2] |
IPA: Inhibition of Platelet Aggregation; IC50: Half-maximal inhibitory concentration.
Conclusion
In vivo studies consistently demonstrate that this compound results in a more rapid and potent inhibition of platelet aggregation compared to clopidogrel.[3] This enhanced pharmacodynamic effect is directly attributed to the more efficient generation of its active metabolite, leading to higher plasma concentrations.[2][7] While the active metabolites of both drugs exhibit similar in vitro antiplatelet activity, the superior pharmacokinetic profile of this compound's active metabolite in vivo is the primary determinant of its greater antiplatelet efficacy.[2] These findings are crucial for researchers and clinicians in understanding the therapeutic differences between these two important antiplatelet agents.
References
- 1. A comparison of the metabolism of clopidogrel and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The greater in vivo antiplatelet effects of this compound as compared to clopidogrel reflect more efficient generation of its active metabolite with similar antiplatelet activity to that of clopidogrel's active metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparison of this compound and clopidogrel loading doses on platelet function: magnitude of platelet inhibition is related to active metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Repeat oral dosing of this compound, a novel P2Y12 receptor inhibitor, results in cumulative and potent antiplatelet and antithrombotic activity in several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of the active and inactive metabolites of this compound in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Increased Active Metabolite Formation Explains the Greater Platelet Inhibition With this compound Compared to High-dose Clopidogrel | Scilit [scilit.com]
- 8. The Pharmacokinetics and Pharmacodynamics of this compound and Clopidogrel in Healthy Japanese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Prowess: A Meta-Analysis of Prasugrel's Antithrombotic Effects
A Comparative Guide for Researchers and Drug Development Professionals
Prasugrel, a third-generation thienopyridine, has demonstrated potent antithrombotic effects in preclinical studies, consistently outperforming its predecessor, Clopidogrel, and showing a competitive profile against Ticagrelor. This guide provides a comprehensive meta-analysis of preclinical data, focusing on quantitative comparisons of efficacy, detailed experimental protocols, and the underlying signaling pathways.
Quantitative Comparison of Antithrombotic Efficacy
The following table summarizes the key efficacy data from preclinical studies, comparing this compound with Clopidogrel and Ticagrelor in various animal models of thrombosis. The data highlights this compound's superior potency in inhibiting platelet aggregation and reducing thrombus formation.
| Drug | Animal Model | Dosage (mg/kg) | Primary Endpoint | Result | Fold Change vs. Control/Comparator |
| This compound | Rat Arteriovenous Shunt | 1.8 (ED50) | Thrombus Weight | Significant Reduction | ~4.3x more potent than Ticagrelor[1] |
| Ticagrelor | Rat Arteriovenous Shunt | 7.7 (ED50) | Thrombus Weight | Significant Reduction | N/A[1] |
| This compound | Rat | 1.9 (ED50) | ADP-induced Platelet Aggregation | Potent Inhibition | ~4.2x more potent than Ticagrelor[1] |
| Ticagrelor | Rat | 8.0 (ED50) | ADP-induced Platelet Aggregation | Potent Inhibition | N/A[1] |
| This compound | Preclinical Models (General) | Not Specified | Platelet Aggregation & Thrombus Formation | High Potency | Approximately 10-fold more potent than Clopidogrel[2] |
| Clopidogrel | Preclinical Models (General) | Not Specified | Platelet Aggregation & Thrombus Formation | Standard Potency | N/A[2] |
Mechanism of Action: The P2Y12 Signaling Pathway
This compound is a prodrug that is rapidly metabolized to its active metabolite, which then irreversibly binds to the P2Y12 receptor on platelets.[3][4] This binding prevents adenosine diphosphate (ADP) from activating the receptor, thereby inhibiting a key pathway in platelet activation and aggregation. The irreversible nature of this binding ensures a sustained antiplatelet effect for the lifespan of the platelet.[3]
Caption: P2Y12 signaling pathway and this compound's mechanism of action.
Experimental Protocols in Preclinical Thrombosis Research
The evaluation of antithrombotic agents like this compound relies on standardized and reproducible animal models of thrombosis. The following are detailed methodologies for key experiments cited in preclinical studies.
Ferric Chloride-Induced Arterial Thrombosis Model
This is a widely used model to induce oxidative injury to the vascular endothelium, leading to platelet-rich thrombus formation.[5][6]
Species: Typically rats or mice.
Procedure:
-
Anesthesia and Surgical Preparation: The animal is anesthetized, and the carotid or femoral artery is surgically exposed and isolated from surrounding tissues.
-
Baseline Blood Flow Measurement: A Doppler flow probe is placed around the artery to measure baseline blood flow.
-
Thrombus Induction: A filter paper saturated with a specific concentration of ferric chloride (FeCl₃) solution (e.g., 20-50%) is applied to the adventitial surface of the artery for a defined period (e.g., 10 minutes).[7][8]
-
Monitoring: Blood flow is continuously monitored until complete occlusion (thrombus formation) occurs or for a predetermined observation period.
-
Outcome Measurement: The primary endpoint is the time to occlusion (TTO). A longer TTO in the drug-treated group compared to the vehicle control group indicates an antithrombotic effect. Thrombus weight can also be measured at the end of the experiment.
Arteriovenous (AV) Shunt Thrombosis Model
This model assesses thrombus formation in an extracorporeal shunt, mimicking conditions of high shear stress.
Species: Commonly rats.
Procedure:
-
Anesthesia and Catheterization: The animal is anesthetized, and catheters are inserted into an artery (e.g., carotid) and a contralateral vein (e.g., jugular).
-
Shunt Insertion: The arterial and venous catheters are connected via a piece of tubing containing a thrombogenic surface (e.g., a silk thread).
-
Blood Circulation: Blood is allowed to circulate through the shunt for a specific duration (e.g., 15-30 minutes).
-
Thrombus Collection and Measurement: After the circulation period, the shunt is removed, and the thrombus formed on the thrombogenic surface is carefully excised and weighed.
-
Outcome Measurement: The primary endpoint is the thrombus weight. A lower thrombus weight in the drug-treated group compared to the vehicle control group indicates an antithrombotic effect.
General Experimental Workflow for Preclinical Evaluation
The following diagram outlines a typical workflow for assessing the antithrombotic efficacy of a novel agent like this compound in a preclinical setting.
Caption: General experimental workflow for preclinical antithrombotic studies.
References
- 1. A comparison of the pharmacological profiles of this compound and ticagrelor assessed by platelet aggregation, thrombus formation and haemostasis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a critical comparison with clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 5. Ferric Chloride-induced Murine Thrombosis Models [jove.com]
- 6. Thrombosis Modeling & Pharmacodynamics Services - Creative Biolabs [creative-biolabs.com]
- 7. Establishment of a Modified and Standardized Ferric Chloride-Induced Rat Carotid Artery Thrombosis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of ferric chloride induced thrombosis model in rats: effect of anti-platelet and anti-coagulant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Correlating In Vitro Platelet Inhibition with In Vivo Efficacy for Prasugrel: A Comparative Guide
Prasugrel, a third-generation thienopyridine, is a potent antiplatelet agent used to reduce the risk of thrombotic cardiovascular events in patients with acute coronary syndrome (ACS) undergoing percutaneous coronary intervention (PCI).[1][2] As a prodrug, this compound requires in vivo metabolic activation to exert its therapeutic effect.[1][3][4] This guide provides a detailed comparison of in vitro platelet inhibition data with in vivo clinical efficacy for this compound, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data.
Mechanism of Action: Irreversible P2Y12 Receptor Antagonism
This compound's mechanism of action involves a two-step metabolic process. Initially, it is rapidly hydrolyzed to an inactive intermediate metabolite (R-95913).[5] Subsequently, this intermediate is converted by cytochrome P450 enzymes, primarily CYP3A4 and CYP2B6, into its active metabolite, R-138727.[3]
The active metabolite, R-138727, is a potent antagonist of the P2Y12 receptor, a key purinergic receptor on the platelet surface.[6] Adenosine diphosphate (ADP) binding to the P2Y12 receptor initiates a signaling cascade that leads to platelet activation and aggregation.[6] R-138727 contains a reactive thiol group that forms an irreversible disulfide bond with cysteine residues on the P2Y12 receptor, permanently blocking it.[6][7] This prevents ADP-mediated activation of the glycoprotein IIb/IIIa receptor complex, thereby inhibiting platelet aggregation for the lifespan of the platelet.[1][3]
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Comparison of this compound and clopidogrel in patients with acute coronary syndrome undergoing percutaneous coronary intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. ovid.com [ovid.com]
- 5. ahajournals.org [ahajournals.org]
- 6. benchchem.com [benchchem.com]
- 7. Interaction of the active metabolite of this compound, R-138727, with cysteine 97 and cysteine 175 of the human P2Y12 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Prasugrel: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Prasugrel in a laboratory setting. The following procedures are designed to ensure the safety of research personnel and to maintain compliance with environmental regulations. This compound is classified as harmful if swallowed, may cause damage to organs, and is toxic to aquatic life with long-lasting effects; therefore, proper disposal is critical.[1][2][3]
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, ensure that all personnel are equipped with appropriate Personal Protective Equipment (PPE), including but not limited to:
-
Safety goggles
-
Chemical-resistant gloves
-
Laboratory coat
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[4] Avoid direct contact with the skin, eyes, and clothing.[5] In case of a spill, sweep up the solid material and collect it in a suitable, closed container for disposal.[1] The spill area can then be cleaned, with one safety data sheet suggesting washing the non-recoverable remainder with a sodium hypochlorite solution.[5]
Regulatory Framework for this compound Disposal
The disposal of this compound, like other pharmaceutical waste, is governed by federal and state regulations. In the United States, the primary regulatory body is the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6] It is the responsibility of the waste generator to classify the waste and ensure it is managed correctly.[2] this compound and its containers are to be treated as hazardous waste.[2]
Key Regulatory Points:
-
Do Not Dispose Down the Drain: this compound is toxic to aquatic organisms and should not be flushed into the sanitary sewer system.[1]
-
Segregation: Keep this compound waste separate from non-hazardous trash and other chemical waste streams to ensure proper handling and disposal.
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and should identify the contents, including "this compound".
Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[2][7] The most common final disposal method for such pharmaceuticals is high-temperature incineration in a facility equipped with an afterburner and scrubber.[7]
Operational Plan:
-
Waste Collection:
-
Collect all solid this compound waste, including expired compounds, contaminated materials (e.g., weighing boats, contaminated gloves), and empty stock containers, in a designated, compatible, and clearly labeled hazardous waste container.
-
For liquid waste containing this compound, use a separate, leak-proof container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
-
Container Management:
-
Ensure waste containers are kept tightly sealed when not in use.
-
Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.[6]
-
The SAA should have secondary containment to capture any potential leaks.
-
-
Disposal Request:
-
Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.
-
Provide EHS with an accurate description of the waste, including its composition and quantity.
-
-
Record Keeping:
-
Maintain a log of the accumulated this compound waste.
-
Retain all documentation related to the hazardous waste disposal, including manifests provided by the disposal vendor, in accordance with your institution's policies and regulatory requirements.
-
Data on this compound for Disposal Considerations
The following table summarizes key information from Safety Data Sheets (SDS) relevant to the disposal of this compound.
| Parameter | Information | Citation(s) |
| Hazard Classification | Harmful if swallowed. Causes damage to organs. Toxic to aquatic life with long-lasting effects. | [1][2][3] |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant. Should be handled as hazardous waste. Incineration in a facility with an afterburner and scrubber is suggested. | [1][2][7] |
| Prohibited Disposal | Do not flush into surface water or sanitary sewer system. | [1] |
| Container Disposal | Empty containers may retain product residue and should be disposed of as hazardous waste. | [2] |
| Spill Cleanup | Sweep up and shovel into suitable containers for disposal. The non-recoverable remainder can be washed with a sodium hypochlorite solution. | [1][5] |
Potential Chemical Degradation Methods (For Research Purposes)
Studies on the chemical stability of this compound have identified several degradation pathways.[8][9][10][11][12] While these are not established disposal protocols, they indicate that this compound is susceptible to degradation under certain conditions. This information may be valuable for researchers investigating potential chemical neutralization methods for this compound.
Experimental Protocols for Degradation Studies:
-
Acidic Hydrolysis: this compound has been shown to degrade in the presence of acid (e.g., 0.1 M HCl) at elevated temperatures (e.g., 70°C).[11]
-
Basic Hydrolysis: Degradation is also observed under basic conditions (e.g., 0.05 M NaOH) at room temperature.[11]
-
Oxidative Degradation: this compound is susceptible to oxidation, for instance, when exposed to 10% hydrogen peroxide at 70°C.[11]
-
Photodegradation: Studies have also indicated that this compound in solution is susceptible to photodegradation.[8][9]
Note: These are findings from analytical stability studies and have not been validated as methods for bulk chemical disposal. Any attempt to use chemical degradation for disposal must be thoroughly evaluated for safety, completeness of the reaction, and the hazardous nature of the resulting degradation products. The final mixture would still need to be assessed and likely disposed of as hazardous waste.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste from a laboratory.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. echemi.com [echemi.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. sds.edqm.eu [sds.edqm.eu]
- 6. odu.edu [odu.edu]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. The Degradation Chemistry of this compound Hydrochloride: Part 1-Drug Substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. eacademic.ju.edu.jo [eacademic.ju.edu.jo]
- 12. researchgate.net [researchgate.net]
Personal protective equipment for handling Prasugrel
For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling of chemical compounds is paramount. This guide provides immediate and essential safety and logistical information for the handling of Prasugrel, focusing on procedural steps for safe operation and disposal.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Safety glasses with side shields or tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards should be worn.[1][2] |
| Hand Protection | Chemical-resistant, impervious gloves must be worn.[2] Suitable materials include PVC, neoprene, nitrile, and vinyl.[1] Gloves should be inspected for integrity before use.[2] |
| Skin & Body Protection | Wear suitable protective clothing to prevent skin contact.[1][3] For more extensive handling, impervious clothing is recommended.[4] |
| Respiratory Protection | Work should be conducted in a well-ventilated area.[1][2][5] If ventilation is inadequate or exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[2][3] |
Occupational Exposure Limits: No occupational exposure limit values have been established for this compound.[4][5]
Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is critical to maintaining a safe laboratory environment.
Handling:
-
Avoid all direct contact with the substance.[6]
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[3][6]
-
All handling of the material should be done in a laboratory hood whenever possible.[6]
-
Wash hands and any exposed skin thoroughly after handling.[3]
-
Do not eat, drink, or smoke in areas where this compound is handled.[3]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][2][5]
-
Keep away from direct sunlight and sources of ignition.[4][5]
-
Recommended storage temperatures can be as low as -20°C for powders.[5] For solutions, -80°C for up to 6 months is recommended.[4]
Accidental Release and Disposal Plan
In the event of a spill or the need for disposal, the following procedures should be followed to mitigate risks and ensure environmental safety.
Accidental Release Measures:
-
Evacuate: Immediately evacuate personnel from the spill area to a safe location.[1][5]
-
Ventilate: Ensure the area is well-ventilated.[1]
-
Containment: Prevent further leakage or spillage if it is safe to do so.[5] Keep the product away from drains and water courses.[5]
-
Clean-up:
-
Wear full personal protective equipment.[5]
-
For solid spills, sweep up and shovel the material into a suitable container for disposal.[3] Avoid generating dust.[1][3]
-
For liquid spills, absorb with an inert material such as diatomite or universal binders.[4][5]
-
Clean the affected surfaces and equipment by scrubbing with alcohol.[4]
-
Disposal:
-
Disposal of this compound and its containers must be done in accordance with local, regional, and national hazardous waste regulations.[3]
-
Do not flush the substance into surface water or the sanitary sewer system.[1][3]
Emergency First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention if symptoms occur.[3][5] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1][3] Remove contaminated clothing. If skin irritation persists, seek medical attention.[3] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, including under the eyelids.[3] Remove contact lenses if present and easy to do.[1] Seek medical attention.[3][5] |
| Ingestion | Rinse the mouth with water.[3] Do not induce vomiting.[1] Seek immediate medical attention.[2][7] |
This compound Spill Response Workflow
The following diagram outlines the logical steps to be taken in the event of a this compound spill.
Caption: Workflow for a safe and effective response to a this compound spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
